molecular formula C9H8N2O2S B1297885 6-Methoxybenzothiazole-2-carboxamide CAS No. 946-12-3

6-Methoxybenzothiazole-2-carboxamide

Cat. No.: B1297885
CAS No.: 946-12-3
M. Wt: 208.24 g/mol
InChI Key: KIJPPCHUGXJVFH-UHFFFAOYSA-N
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Description

6-Methoxybenzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-9(11-6)8(10)12/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPPCHUGXJVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337159
Record name 6-Methoxybenzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-12-3
Record name 6-Methoxybenzothiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxybenzothiazole-2-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for its determination, and relevant biological pathway information.

While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information for related compounds and outlines the methodologies required to obtain precise measurements.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that where experimental data is unavailable, values for closely related structures are provided for reference, or predictions are made based on computational models.

Table 1: Summary of Physicochemical Data for this compound

PropertyValue/DescriptionData TypeSource
Molecular Formula C₉H₈N₂O₂SCalculated[1]
Molecular Weight 208.24 g/mol Calculated[1]
CAS Number 946-12-3Identifier[2]
Melting Point No experimental data available. The related precursor, 2-Amino-6-methoxybenzothiazole, has a melting point of 165-167 °C.Experimental (related compound)[3]
Solubility Qualitatively described as having moderate solubility in organic solvents and limited solubility in water.Qualitative[1]
pKa No experimental data available. Prediction required. The related compound 2-aminobenzothiazole has a pKa of 4.51 for the aza nitrogen protonation.Experimental (related compound)[4]
LogP No experimental data available. Prediction required.N/A

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a crucial parameter that influences a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The vials are allowed to stand, or are centrifuged, to allow the undissolved solid to settle.

  • Sampling and Quantification:

    • A known volume of the clear supernatant is carefully removed.

    • The sample is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, pKa influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex cases, derivative plots or non-linear regression analysis of the titration data can be used to determine the pKa values.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology: HPLC-Based Determination

  • Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its octanol-water partition coefficient.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions.

  • Calculation: The retention time of the target compound is measured, and its capacity factor is calculated. The LogP value is then determined by interpolating from the calibration curve.

Biological Context and Signaling Pathways

The inhibition of MAO-B by these compounds can lead to a reduction in oxidative stress and neuroinflammation, thereby exerting a neuroprotective effect.[5]

Diagrams

The following diagrams illustrate a conceptual workflow for determining physicochemical properties and a simplified signaling pathway related to the biological activity of this class of compounds.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis and Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mp Melting Point (Capillary Method) characterization->mp Pure Compound sol Solubility (Shake-Flask Method) characterization->sol Pure Compound pka pKa (Potentiometric Titration) characterization->pka Pure Compound logp LogP (HPLC Method) characterization->logp Pure Compound data_analysis Data Compilation and Analysis mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis report Technical Report data_analysis->report

Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of this compound.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_downstream Downstream Effects of MAO-B Activity dopamine Dopamine maob Monoamine Oxidase B (MAO-B) dopamine->maob Degradation dop_receptor Dopamine Receptor dopamine->dop_receptor Synaptic Transmission ros Reactive Oxygen Species (ROS) (Oxidative Stress) maob->ros signal Signal Transduction dop_receptor->signal inhibitor 6-Methoxybenzothiazole- 2-carboxamide Derivative inhibitor->maob Inhibition neurodegeneration Neurodegeneration inhibitor->neurodegeneration Potential Neuroprotection ros->neurodegeneration

Caption: Simplified signaling pathway illustrating the role of Monoamine Oxidase B (MAO-B) and its inhibition by benzothiazole derivatives.

References

Spectral Data Analysis of 6-Methoxybenzothiazole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in the identification and characterization of this and similar molecules.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a concise reference for its key characterization parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.99d9.01HH-4
7.82br s1H-CONH₂
7.55d2.51HH-7
7.15dd9.0, 2.51HH-5
3.87s3H-OCH₃
Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
162.8C=O (Amide)
157.8C-2
156.9C-6
148.5C-7a
135.8C-3a
125.0C-4
116.1C-5
104.5C-7
56.0-OCH₃
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400-3200N-H stretch (amide)Strong, Broad
3070-3010C-H stretch (aromatic)Medium
2980-2850C-H stretch (methyl)Medium
~1680C=O stretch (amide I)Strong
~1600N-H bend (amide II)Medium
1610, 1580, 1480C=C stretch (aromatic)Medium-Strong
~1250C-O stretch (aryl ether)Strong
~1170C-N stretch (amide III)Medium

Note: The IR data is predicted based on characteristic functional group absorptions.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
208[M]⁺ (Molecular Ion)
191[M - NH₃]⁺
163[M - CONH₂]⁺
135[M - CONH₂ - CO]⁺

Note: The Mass Spec data is predicted based on the molecular weight and expected fragmentation patterns.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the ammonolysis of the corresponding ester, ethyl 6-methoxybenzothiazole-2-carboxylate.

Synthesis_Workflow Ester Ethyl 6-methoxy- benzothiazole-2-carboxylate Reflux Reflux (5h) Ester->Reflux Ammonia Conc. Aqueous Ammonia in Ethanol Ammonia->Reflux Evaporation Vacuum Evaporation Reflux->Evaporation Product 6-Methoxybenzothiazole- 2-carboxamide Evaporation->Product

Synthesis Workflow

Procedure:

  • Dissolve ethyl 6-methoxybenzothiazole-2-carboxylate in ethanol.

  • Add concentrated aqueous ammonia to the solution.

  • Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

NMR Spectroscopy

NMR_Workflow Sample Sample Preparation (dissolve in DMSO-d6) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Acquire Spectra (¹H and ¹³C) NMR_Tube->Spectrometer Processing Data Processing (Fourier Transform, Phase Correction, Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Peak Integration, Chemical Shift & Coupling Constant Determination) Processing->Analysis

NMR Analysis Workflow

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds. Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR_Workflow Sample_Prep Sample Preparation (KBr Pellet or ATR) FTIR Acquire Spectrum (4000-400 cm⁻¹) Sample_Prep->FTIR Processing Data Processing (Baseline Correction, Peak Picking) FTIR->Processing Analysis Functional Group Analysis Processing->Analysis

IR Analysis Workflow

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press. Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32. Data Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

MS_Workflow Sample_Intro Sample Introduction (e.g., Direct Infusion or LC-MS) Ionization Ionization (e.g., ESI or EI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole or TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Analysis Mass Spectrum Analysis (Molecular Ion, Fragmentation Pattern) Detection->Analysis

MS Analysis Workflow

Instrumentation: A mass spectrometer, for instance, a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen. Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.

Data Interpretation and Structural Elucidation

The combined spectral data provides unambiguous evidence for the structure of this compound.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum shows three distinct signals corresponding to the three protons on the benzothiazole ring system, with their splitting patterns and coupling constants consistent with the proposed substitution pattern. The singlet at 3.87 ppm confirms the presence of the methoxy group, and the broad singlet at 7.82 ppm is characteristic of the amide protons.

  • ¹³C NMR: The ¹³C NMR spectrum displays the expected number of carbon signals. The downfield signal at 162.8 ppm is characteristic of an amide carbonyl carbon. The signals for the aromatic carbons and the methoxy carbon are all in their expected regions.

  • IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), a strong C=O stretching vibration for the amide I band (around 1680 cm⁻¹), and the N-H bending of the amide II band (around 1600 cm⁻¹). The C-O stretching of the aryl ether and the aromatic C=C stretching vibrations would further confirm the structure.

  • Mass Spectrometry: The predicted mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (208 g/mol ). The fragmentation pattern would likely involve the loss of the carboxamide group and subsequent fragmentations of the benzothiazole ring, providing further structural confirmation.

This comprehensive spectral analysis provides a robust characterization of this compound, serving as a valuable resource for researchers in the field.

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxamide: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 6-methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The document details its synthetic routes from various starting materials, including a key pathway commencing with 1,4-benzoquinone. Detailed experimental protocols for the synthesis of the target molecule and its precursors are provided, supported by tabulated quantitative data for yields and spectroscopic characterization. Furthermore, this guide explores the potential biological activities of this compound, with a focus on its roles as an anthelmintic agent and a monoamine oxidase B (MAO-B) inhibitor. The underlying mechanisms of action and relevant signaling pathways are illustrated using logical diagrams.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. The benzothiazole scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a methoxy group at the 6-position and a carboxamide moiety at the 2-position of the benzothiazole ring system gives rise to this compound, a compound with potential therapeutic applications. This guide aims to provide a detailed technical resource on the discovery and synthesis of this compound, along with an exploration of its biological significance.

Synthetic History and Key Discoveries

The synthesis of this compound is closely linked to the broader development of synthetic methodologies for benzothiazole derivatives. An early and notable route to the core structure involves the reaction of p-anisidine with ammonium thiocyanate in the presence of bromine. This method provides the precursor 2-amino-6-methoxybenzothiazole.

A significant pathway for the synthesis of this compound and its hydroxylated analog starts from 1,4-benzoquinone. This approach leads to the formation of ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be subsequently methylated and converted to the desired carboxamide.

Synthetic Protocols and Experimental Data

This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.

Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine

A foundational method for preparing the benzothiazole core involves the cyclization of a substituted aniline.

Experimental Protocol:

A solution of p-anisidine (0.085 mol) in glacial acetic acid (40 mL) is added to a solution of ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 mL). The mixture is cooled to 0°C. A solution of bromine (6.5 mL) in glacial acetic acid (30 mL) is then added dropwise over 30 minutes with constant stirring.[1]

Synthesis of Ethyl 6-Hydroxybenzothiazole-2-carboxylate from 1,4-Benzoquinone

This multi-step synthesis provides a key intermediate for this compound.

Experimental Protocol:

The synthesis begins with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride in methanol at room temperature to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride. This intermediate is then oxidized using potassium ferricyanide (K3Fe(CN)6) in the presence of NaOH in aqueous methanol or ethanol at room temperature for one hour to afford ethyl 6-hydroxybenzothiazole-2-carboxylate.[2]

Synthesis of Ethyl 6-Methoxybenzothiazole-2-carboxylate

The methylation of the hydroxyl group is a critical step in the pathway to the target compound.

Experimental Protocol:

To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate (1.20 g, 5.38 mmol) in DMF (15 mL), potassium carbonate (1.115 g, 8.07 mmol) is added, and the suspension is stirred at room temperature for 30 minutes. Methyl iodide (0.504 mL, 8.07 mmol) is then added, and the suspension is refluxed for 1 hour.[2]

Synthesis of this compound

The final step involves the amidation of the ethyl ester.

Experimental Protocol:

A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL), and the mixture is refluxed for 5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is evaporated under vacuum to yield this compound.[2]

Quantitative and Spectroscopic Data

The following tables summarize the key quantitative and spectroscopic data for the synthesized compounds.

CompoundStarting MaterialReagents and ConditionsYieldReference
2-Amino-6-methoxybenzothiazolep-AnisidineNH4SCN, Br2, Glacial Acetic Acid, 0°C-[1]
Ethyl 6-Hydroxybenzothiazole-2-carboxylate1,4-BenzoquinoneL-cysteine ethyl ester HCl, K3Fe(CN)6, NaOH, MeOH/EtOH, RT58%[2]
Ethyl 6-Methoxybenzothiazole-2-carboxylateEthyl 6-Hydroxybenzothiazole-2-carboxylateK2CO3, MeI, DMF, reflux92%[2]
This compoundEthyl 6-Methoxybenzothiazole-2-carboxylateConcentrated Aqueous Ammonia, Ethanol, reflux-[2]

Table 1: Synthetic Yields

Compound1H NMR (Solvent)13C NMR (Solvent, δ ppm)IR (cm-1)MS (m/z)Reference
Ethyl 6-Methoxybenzothiazole-2-carboxylate-(CDCl3) 15.00, 55.55, 62.60, 103.95, 118.00, 126.50, 139.05, 148.00, 156.10, 159.95, 161.00--[2]
This compound-----

Table 2: Spectroscopic Data (Note: Complete spectroscopic data for the final product is not readily available in the searched literature.)

Biological Activities and Signaling Pathways

This compound and its analogs have shown promise in two primary areas of therapeutic interest: as anthelmintic agents and as inhibitors of monoamine oxidase B.

Anthelmintic Activity

Benzothiazole derivatives are known to possess anthelmintic properties. The mechanism of action for many benzimidazole anthelmintics, which share structural similarities, involves the inhibition of microtubule polymerization in the parasite.[3] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the helminth. It is hypothesized that this compound may exert its anthelmintic effect through a similar mechanism.

Anthelmintic_Mechanism This compound This compound Parasite β-tubulin Parasite β-tubulin This compound->Parasite β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization Parasite β-tubulin->Microtubule Polymerization Inhibits Disrupted Microtubule Formation Disrupted Microtubule Formation Microtubule Polymerization->Disrupted Microtubule Formation Impaired Glucose Uptake Impaired Glucose Uptake Disrupted Microtubule Formation->Impaired Glucose Uptake Paralysis and Death of Parasite Paralysis and Death of Parasite Impaired Glucose Uptake->Paralysis and Death of Parasite

Caption: Proposed anthelmintic mechanism of this compound.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][5] MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine.[6] Inhibition of MAO-B increases the levels of dopamine in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[6] Some benzothiazole derivatives have been shown to act as non-competitive inhibitors of MAO-B, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[6]

MAOB_Inhibition_Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by DOPAC DOPAC (Inactive Metabolite) MAO-B->DOPAC Increased Dopamine Levels Increased Dopamine Levels MAO-B->Increased Dopamine Levels Leads to This compound Derivative This compound Derivative This compound Derivative->MAO-B Inhibits (Non-competitive) Therapeutic Effect (e.g., in Parkinson's Disease) Therapeutic Effect (e.g., in Parkinson's Disease) Increased Dopamine Levels->Therapeutic Effect (e.g., in Parkinson's Disease)

Caption: Signaling pathway of MAO-B inhibition by this compound derivatives.

Conclusion

This compound is a synthetically accessible compound with a promising profile of biological activities. The synthetic routes, particularly from readily available starting materials like 1,4-benzoquinone, make it an attractive scaffold for further derivatization and medicinal chemistry exploration. Its potential as both an anthelmintic agent and a MAO-B inhibitor warrants further investigation to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals interested in the chemistry and biology of this intriguing benzothiazole derivative.

References

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxamide (CAS 946-12-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 6-Methoxybenzothiazole-2-carboxamide (CAS 946-12-3). The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, available information and data for structurally related compounds are included for reference.

PropertyValueSource
CAS Number 946-12-3N/A
Molecular Formula C₉H₈N₂O₂S[1]
Molecular Weight 208.24 g/mol [1]
Appearance Solid (predicted)N/A
Melting Point 165-167 °C (for 2-Amino-6-methoxybenzothiazole)
Boiling Point Not availableN/A
Solubility Predicted to have moderate solubility in organic solvents and limited solubility in water.[2]
Storage Temperature 2-8°C[1]

Spectral Data

Note: The following are predicted or typical spectral characteristics. Experimental data should be acquired for definitive structural confirmation.

  • ¹H NMR: Protons on the benzothiazole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons would appear as a singlet around δ 3.8-4.0 ppm. The amide protons would likely appear as a broad singlet.

  • ¹³C NMR: A publication on a related compound, ethyl 6-methoxybenzothiazole-2-carboxylate, shows carbon signals for the benzothiazole core between δ 103.95 and 159.95 ppm. The methoxy carbon is observed at δ 55.55 ppm. The carbonyl carbon of the carboxamide would be expected in the range of δ 160-170 ppm.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 208.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The synthesis involves the amidation of the corresponding ethyl ester.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL). The mixture is refluxed for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a dichloromethane/methanol (95/5) solvent system. Upon completion, the reaction mixture is evaporated under vacuum to yield the product.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, extensive research on structurally similar benzothiazole derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides, provides strong indications of its potential pharmacological activities.

Monoamine Oxidase B (MAO-B) Inhibition and Neuroprotection

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[2][3][4][5] MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in neurodegenerative diseases like Parkinson's disease.[6] The inhibition of MAO-B is a validated therapeutic strategy for neuroprotection.[2][3][4][5]

Proposed Signaling Pathway for Neuroprotection:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binding Metabolites Inactive Metabolites MAOB->Metabolites Neuroprotection Neuroprotective Effects DopamineReceptor->Neuroprotection Signaling Cascade Compound 6-Methoxybenzothiazole- 2-carboxamide (Predicted) Compound->MAOB Inhibition

Caption: Predicted MAO-B inhibition by this compound.

Other Potential Activities

Benzothiazole derivatives have been investigated for a wide range of other biological activities, including:

  • Anthelmintic Activity: Certain O-substituted 6-methoxybenzothiazole-2-carbamates have demonstrated activity against parasites.[7]

  • Anticancer and Antimicrobial Properties: The benzothiazole scaffold is a common feature in compounds with potential anticancer and antimicrobial effects.[2]

Conclusion

This compound is a benzothiazole derivative with potential for further investigation in the field of drug discovery. Based on the activity of structurally related compounds, it is a promising candidate for studies focusing on neuroprotective agents, particularly as an inhibitor of MAO-B. Further experimental validation of its physicochemical properties, comprehensive spectral characterization, and direct biological evaluation are necessary to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and scientists to build upon in their exploration of this and similar molecules.

References

Initial biological screening results for 6-Methoxybenzothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Biological Screening Results for 6-Methoxybenzothiazole-2-carboxamide and Its Derivatives

Introduction

While comprehensive biological screening data for the parent compound, this compound, is not extensively available in the public domain, a significant body of research exists on its derivatives and closely related analogs. This guide synthesizes the initial biological screening results for these related compounds, providing insights into the potential therapeutic applications of the this compound scaffold. The research primarily highlights promising activities in the areas of anticancer, antimicrobial, and neuroprotective functions. This document presents a summary of the quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Anticancer Activity of 6-Methoxybenzothiazole Derivatives

Derivatives of 6-methoxybenzothiazole have demonstrated notable antiproliferative effects across various cancer cell lines. The substitution at the C-6 position with a methoxy group has been shown to be a crucial factor in their anticancer efficacy.[1] Specifically, 2-hydrazone-bridged benzothiazole derivatives featuring a methoxy group at the 6-position have shown consistently strong antiproliferative effects.[1]

Compound ClassCell LineActivityIC50 (µM)Reference
2-Hydrazone-bridged 6-methoxybenzothiazolesVariousAntiproliferative1.3 - 12.8[1]
Substituted phenylamino based methoxybenzothiazoleHeLaCytotoxic0.5 ± 0.02[2]
6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazolesHeLaAntiproliferativeMicro to submicromolar[3][4]
Benzothiazole–carboxamide hybrids (general)MCF-7, HCT-116AnticancerVariable[5]

Antimicrobial Activity of 6-Methoxybenzothiazole Derivatives

The 6-methoxybenzothiazole scaffold has also been incorporated into molecules with significant antimicrobial properties. Studies have revealed activity against both Gram-positive and Gram-negative bacteria.

Compound ClassMicroorganismActivityInhibition Zone / MICReference
Metal (II) complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenolS. aureus, E. coli, P. mirabilisAntibacterial13.0 - 27.0 mm[6]
6-Methoxy-2-aminobenzothioate derivativesBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, EnterobacterAntibacterialNot specified[7]
6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole amidino derivativesGram-positive and Gram-negative bacteriaModest AntibacterialNot specified[3]

Monoamine Oxidase B (MAO-B) Inhibitory Activity of Related 6-Hydroxybenzothiazole-2-carboxamides

While not possessing the methoxy group, the closely related 6-hydroxybenzothiazole-2-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[8][9][10] This activity suggests potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9]

CompoundTargetActivityIC50 (nM)Reference
Phenethylamide 30 (a 6-hydroxy analog)MAO-BInhibition41[9][10]
Cyclohexylamide 40 (a 6-hydroxy analog)MAO-BInhibition11[9][10]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds, including 6-methoxybenzothiazole derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Biological Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound Derivative Stock Stock Solution (DMSO) Compound->Stock Working Working Solutions (Media) Stock->Working Anticancer Anticancer Screening (e.g., MTT Assay) Working->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Working->Antimicrobial Other Other Assays (e.g., MAO-B Inhibition) Working->Other IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Activity Activity Spectrum Other->Activity SAR SAR IC50->SAR Structure-Activity Relationship MIC->SAR Activity->SAR

Caption: General workflow for the biological screening of novel compounds.

EGFR Signaling Pathway Modulation by Benzothiazole Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Inhibition

Caption: Inhibition of EGFR signaling by benzothiazole derivatives.[11]

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Methoxybenzothiazole-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research on the specific mechanism of action for 6-Methoxybenzothiazole-2-carboxamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on extensive studies of its close structural analog, 6-hydroxybenzothiazole-2-carboxamide , a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). The information presented herein is intended for researchers, scientists, and drug development professionals to infer the likely therapeutic actions and guide future investigations into this compound.

Core Mechanism of Action: Selective MAO-B Inhibition for Neuroprotection

The primary mechanism of action elucidated for the 6-hydroxybenzothiazole-2-carboxamide scaffold is the potent and selective inhibition of Monoamine Oxidase B (MAO-B).[1][2][3][4][5] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[3] Its overactivity is implicated in the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4]

By inhibiting MAO-B, 6-hydroxybenzothiazole-2-carboxamides can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and neurotoxic aldehydes that result from the deamination process, thereby conferring a neuroprotective effect.[3]

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have demonstrated high potency, with some compounds exhibiting IC50 values in the low nanomolar range for MAO-B inhibition.[3][5] These compounds also show high selectivity for MAO-B over its isoform, MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.[1]

Quantitative Data: MAO-B Inhibitory Activity of 6-Hydroxybenzothiazole-2-carboxamide Analogs

The following table summarizes the in vitro inhibitory activity of various 6-hydroxybenzothiazole-2-carboxamide derivatives against human MAO-B. This data highlights the structure-activity relationship (SAR) and the potential for potent and selective inhibition within this chemical class.

Compound IDAmide SubstituenthMAO-B IC50 (nM)Reference
40 Cyclohexylamide11[3][5]
30 Phenethylamide41[3][5]
- Various DerivativesPotent Inhibition (low nM)[1][2][4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

MAO_B_Inhibition_Pathway cluster_neuron Presynaptic Dopaminergic Neuron cluster_inhibition Therapeutic Intervention Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC ROS Reactive Oxygen Species MAO_B->ROS Inhibitor 6-Hydroxybenzothiazole -2-carboxamide Inhibitor->MAO_B Inhibition

Mechanism of MAO-B Inhibition.

Experimental_Workflow cluster_prep Assay Preparation cluster_incubation Reaction cluster_detection Data Acquisition Reagents Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Kynuramine) - Test Compound - Buffer Plate Plate Compounds and Enzyme Reagents->Plate Incubate Pre-incubate Compound with MAO-B Plate->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Reaction_Incubate Incubate at 37°C Add_Substrate->Reaction_Incubate Measure Measure Fluorescence/Absorbance Reaction_Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

In Vitro MAO-B Inhibition Assay Workflow.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro fluorometric assay to determine the MAO-B inhibitory potential of a test compound, based on protocols described in the literature.[6][7][8][9]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Kynuramine or Benzylamine)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Reagent Preparation:

    • Dilute the recombinant human MAO-B enzyme to the desired concentration in assay buffer.

    • Prepare a reaction mixture containing the fluorescent probe and HRP in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the test compound dilutions, positive control, and a vehicle control (buffer with DMSO).

    • Add the diluted MAO-B enzyme solution to all wells except for a blank control (which receives buffer only).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Broader Biological Activities of Benzothiazole Scaffolds

While the primary focus for 6-hydroxybenzothiazole-2-carboxamides has been on MAO-B inhibition, the broader benzothiazole chemical class has been investigated for a range of other biological activities. These provide additional avenues for the potential therapeutic applications of this compound.

  • Antiproliferative Activity: Various benzothiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[10][11][12][13] The proposed mechanisms often involve the induction of apoptosis.

  • Antioxidant Activity: The benzothiazole nucleus is a known scaffold for compounds with antioxidant properties.[14] These compounds can scavenge free radicals and may help mitigate oxidative stress, a pathological component of many diseases.

  • Antimicrobial and Anthelmintic Activity: Certain substituted benzothiazoles have shown activity against various bacteria, fungi, and parasites.[15]

Conclusion and Future Directions

The available evidence strongly suggests that this compound, by analogy to its 6-hydroxy counterpart, is likely to function as a potent and selective MAO-B inhibitor. This positions it as a promising candidate for the development of novel therapeutics for neurodegenerative disorders. The neuroprotective potential, derived from both the preservation of dopamine levels and the reduction of oxidative stress, warrants further investigation.

Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to confirm its mechanism of action and to establish its efficacy and safety profile. Key studies should include:

  • Direct determination of IC50 values for both MAO-B and MAO-A to confirm potency and selectivity.

  • Cell-based assays using neuronal cell lines to assess neuroprotective effects against various toxins.

  • In vivo studies in animal models of Parkinson's or Alzheimer's disease to evaluate therapeutic efficacy.

  • Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to assess its drug-like properties.

By building upon the solid foundation of research into related benzothiazole-2-carboxamides, the therapeutic potential of this compound can be systematically explored and potentially translated into novel treatments for debilitating neurological diseases.

References

In Silico Modeling of 6-Methoxybenzothiazole-2-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 6-methoxybenzothiazole-2-carboxamide and its analogs with biological targets. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. This document details the computational approaches, including molecular docking and molecular dynamics simulations, to elucidate the binding modes and affinities of these compounds, with a primary focus on their interaction with Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. Furthermore, this guide outlines detailed experimental protocols for these in silico techniques and presents quantitative data for this compound and its closely related analog, 6-hydroxybenzothiazole-2-carboxamide, to facilitate comparative analysis and guide future drug design efforts.

Introduction

Benzothiazole and its derivatives represent a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 6-substituted benzothiazole-2-carboxamide core is of particular interest due to its potential as a modulator of key enzymes implicated in various pathologies. In silico modeling has emerged as an indispensable tool in modern drug development, offering a rapid and cost-effective means to predict the interactions of small molecules with their biological targets, thereby accelerating the identification and optimization of lead compounds.

This guide focuses on the in silico characterization of this compound, a promising derivative with potential therapeutic applications. We will explore its interactions with Monoamine Oxidase B (MAO-B), an enzyme linked to the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. By inhibiting MAO-B, the breakdown of crucial neurotransmitters like dopamine can be prevented, offering a therapeutic strategy for these conditions.

Molecular Targets and Signaling Pathways

Primary Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines. In the brain, MAO-B is predominantly found in glial cells and serotonergic neurons and is responsible for the degradation of neurotransmitters like phenylethylamine and, to a lesser extent, dopamine.[1] Increased MAO-B activity is associated with aging and neurodegenerative diseases, leading to elevated oxidative stress and the production of neurotoxic byproducts.[2] Therefore, the selective inhibition of MAO-B is a well-established therapeutic approach for the management of Parkinson's disease.

MAO-B Signaling in Neurodegeneration

The pathological role of MAO-B in neurodegeneration is multifaceted. The enzymatic degradation of monoamines by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. Furthermore, the breakdown of dopamine by MAO-B can lead to the formation of toxic metabolites. By inhibiting MAO-B, compounds like this compound can mitigate these detrimental effects and preserve neuronal function.

MAO_B_Signaling cluster_neuron Presynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO_B MAO-B Dopamine->MAO_B Degradation H2O2 H₂O₂ (Oxidative Stress) MAO_B->H2O2 Neurotoxins Neurotoxic Metabolites MAO_B->Neurotoxins Neuronal_Damage Neuronal Damage H2O2->Neuronal_Damage Neurotoxins->Neuronal_Damage 6_Methoxybenzothiazole_2_carboxamide 6-Methoxybenzothiazole- 2-carboxamide 6_Methoxybenzothiazole_2_carboxamide->MAO_B Inhibition

MAO-B Signaling Pathway in Neurodegeneration.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of 6-hydroxybenzothiazole-2-carboxamide and its 6-methoxy analog against human Monoamine Oxidase B (MAO-B). This data is critical for understanding the structure-activity relationship (SAR) and for validating the results of in silico predictions.

Compound IDR GroupTargetIC₅₀ (µM)
1 -OHMAO-B0.011
2 -OCH₃MAO-B0.428

Data extracted from a study on novel 6-hydroxybenzothiazol-2-carboxamides.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in silico experiments used to model the interactions of this compound.

In Silico Workflow

The general workflow for the in silico analysis of this compound is depicted below.

In_Silico_Workflow start Start ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) start->ligand_prep protein_prep Protein Preparation (PDB Selection, Cleaning, Protonation) start->protein_prep docking Molecular Docking (Binding Site Prediction, Scoring) ligand_prep->docking admet ADMET Prediction (Pharmacokinetic and Toxicity Profiling) ligand_prep->admet protein_prep->docking md_simulation Molecular Dynamics Simulation (Stability and Fluctuation Analysis) docking->md_simulation end End md_simulation->end admet->end

General In Silico Modeling Workflow.
Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Objective: To predict the binding mode and estimate the binding affinity of this compound to human MAO-B.

Materials:

  • Software: AutoDock Tools (ADT), AutoDock Vina

  • Protein Structure: Human MAO-B crystal structure (e.g., PDB ID: 1GOS, 2BYB, or 4A79).

  • Ligand Structure: 3D structure of this compound (generated from a 2D sketch using software like ChemDraw and energy minimized).

Protocol:

  • Protein Preparation:

    • Download the PDB file of human MAO-B from the RCSB Protein Data Bank.

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Open the 3D structure of the ligand in AutoDock Tools.

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) to encompass the active site of MAO-B. The center of the grid can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Set the grid box dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow for flexible ligand docking.

  • Configuration File:

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docking results using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the fluctuations of its constituent atoms.

Objective: To evaluate the stability of the this compound-MAO-B complex obtained from molecular docking.

Materials:

  • Software: GROMACS, a molecular visualization tool (e.g., VMD or PyMOL).

  • Input Files: The docked protein-ligand complex structure, force field files (e.g., CHARMM36), and ligand topology files.

Protocol:

  • System Preparation:

    • Generate the topology for the protein using the pdb2gmx tool in GROMACS.

    • Generate the topology and parameters for the ligand using a server like CGenFF or an appropriate force field parameterization tool.

    • Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Analysis:

    • Analyze the trajectory to calculate:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To predict the pharmacokinetic and toxicity properties of this compound.

Protocol:

  • Utilize web-based platforms such as SwissADME or commercial software packages.

  • Input the SMILES string or the 2D structure of the compound.

  • The software will predict various parameters, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.

    • Drug-likeness: Lipinski's rule of five, Veber's rule.

    • Toxicity: Potential for hERG inhibition, hepatotoxicity, etc.

Conclusion

This technical guide has provided a detailed framework for the in silico modeling of this compound interactions, with a specific focus on its potential as a Monoamine Oxidase B inhibitor. The presented protocols for molecular docking and molecular dynamics simulations, along with the quantitative data and pathway visualizations, offer a robust starting point for researchers in the field of drug discovery. By leveraging these computational techniques, scientists can gain valuable insights into the structure-activity relationships of benzothiazole derivatives, guiding the rational design and optimization of novel therapeutic agents for neurodegenerative and other diseases. The integration of in silico methods into the drug development pipeline is essential for accelerating the discovery of safer and more effective medicines.

References

Theoretical Exploration of the Electronic Landscape of 6-Methoxybenzothiazole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry, forming the core scaffold of various biologically active agents. Understanding its fundamental electronic properties is crucial for the rational design of novel therapeutics with enhanced efficacy and target specificity. This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure, molecular geometry, and spectroscopic features of this compound. Leveraging principles from published studies on analogous benzothiazole derivatives, this document outlines the computational methodologies and expected quantum chemical parameters. All quantitative data are presented in structured tables for clarity, and key computational workflows are visualized using diagrams.

Introduction

Benzothiazole derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of pharmacological activities. The substituent at the 6-position of the benzothiazole ring, such as a methoxy group, can significantly influence the molecule's electronic distribution and, consequently, its biological function. This guide focuses on the theoretical characterization of this compound, a key structural motif. While direct experimental and theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes established computational approaches applied to similar structures to predict its electronic properties. The insights generated from such theoretical studies are invaluable for understanding structure-activity relationships (SAR) and for the in-silico design of new chemical entities.

Computational Methodology

The theoretical investigation of the electronic properties of this compound would be conducted using Density Functional Theory (DFT), a robust method for quantum chemical calculations of molecular systems.[1][2]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built and optimized. The geometry optimization is a crucial step to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The structure is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a 6-31G(d) basis set.[3] This level of theory has been shown to provide accurate geometries for similar organic molecules.[3]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]

Electronic Property Calculation

Following geometry optimization, a range of electronic properties would be calculated to describe the molecule's reactivity, stability, and charge distribution.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[6]

  • Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S) are derived from the HOMO and LUMO energies.[5]

The following diagram illustrates the computational workflow:

Computational_Workflow A Initial Molecular Structure Generation B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation B->C J Optimized Structure B->J D Check for Imaginary Frequencies C->D D->B Yes E Electronic Property Calculation D->E No F HOMO, LUMO, Energy Gap E->F G MEP Analysis E->G H NBO Analysis E->H I Global Reactivity Descriptors E->I

Caption: Computational workflow for theoretical electronic property analysis.

Predicted Electronic Properties

Based on studies of structurally related benzothiazole derivatives, the following tables summarize the expected quantitative data for this compound.

Optimized Geometrical Parameters

The molecular geometry is defined by bond lengths, bond angles, and dihedral angles. The following table presents predicted values for key parameters.

ParameterBond/Angle/DihedralPredicted Value
Bond Lengths (Å) C-S (thiazole)1.75
C=N (thiazole)1.32
C-C (benzene)1.39 - 1.41
C-O (methoxy)1.37
C=O (carboxamide)1.24
C-N (carboxamide)1.35
Bond Angles (°) C-S-C (thiazole)88.5
C-N-C (thiazole)110.2
C-C-O (methoxy)117.0
O=C-N (carboxamide)123.5
Dihedral Angles (°) C-C-C-O (methoxy)~0.0
C-C(O)-N-H (carboxamide)~180.0
Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the FMOs and the derived reactivity descriptors are critical for understanding the molecule's electronic behavior.

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular OrbitalEHOMO--6.20
Lowest Unoccupied Molecular OrbitalELUMO--1.50
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.70
Ionization PotentialIP-EHOMO6.20
Electron AffinityEA-ELUMO1.50
Electronegativityχ-(EHOMO + ELUMO)/23.85
Chemical Hardnessη(ELUMO - EHOMO)/22.35
Chemical SoftnessS1/(2η)0.21

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[4][5]

Visualization of Molecular Orbitals and Electrostatic Potential

Visual representations of the HOMO, LUMO, and MEP are instrumental in interpreting the electronic structure.

Frontier Molecular Orbitals (FMOs)

The distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively.

  • HOMO: The HOMO is expected to be delocalized over the benzothiazole ring system and the methoxy group, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be localized primarily on the thiazole and carboxamide moieties, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): These areas, expected around the oxygen and nitrogen atoms of the carboxamide and the nitrogen of the thiazole ring, indicate electron-rich regions susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): These areas, likely around the hydrogen atoms of the amide group and the aromatic ring, represent electron-deficient regions prone to nucleophilic attack.

The relationship between these calculated properties and the molecule's potential biological activity can be visualized as follows:

Signaling_Pathway A Electronic Properties (HOMO, LUMO, MEP) B Reactivity & Stability (Energy Gap, Hardness) A->B C Intermolecular Interactions (H-bonding, π-stacking) A->C D Receptor Binding Affinity B->D C->D E Biological Activity D->E

Caption: Logical relationship between electronic properties and biological activity.

Conclusion

This technical guide has outlined a theoretical framework for investigating the electronic properties of this compound based on established computational methodologies. The predicted data for molecular geometry, frontier molecular orbitals, and global reactivity descriptors provide a foundational understanding of the molecule's electronic structure. These theoretical insights are paramount for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. A thorough grasp of the electronic landscape of this important scaffold will undoubtedly accelerate the development of novel and more effective benzothiazole-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzothiazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of substituted benzothiazole-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established synthetic strategies and offer guidance on reaction conditions, purification, and characterization.

Introduction

Benzothiazole-2-carboxamides are heterocyclic compounds characterized by a benzothiazole core linked to a carboxamide group at the 2-position. The versatility of this scaffold allows for the introduction of various substituents on both the benzothiazole ring and the amide nitrogen, enabling the fine-tuning of their physicochemical properties and biological activities.[3] These compounds have been identified as potent inhibitors of various enzymes, including protein tyrosine kinases (PTKs), which are crucial in cellular signaling pathways often dysregulated in cancer.[3]

Synthetic Workflow Overview

The synthesis of substituted benzothiazole-2-carboxamides typically follows a two-step procedure. The first step involves the formation of the benzothiazole-2-carboxylic acid core, which is then coupled with a desired amine to form the final carboxamide product.

Synthesis_Workflow cluster_step1 Step 1: Benzothiazole Core Synthesis cluster_step2 Step 2: Amide Coupling A Substituted 2-Aminothiophenol C Substituted Benzothiazole-2-carboxylic Acid A->C Condensation B Oxalic Acid Derivative B->C F Substituted Benzothiazole-2-carboxamide C->F Amide Bond Formation D Substituted Amine (R-NH2) D->F E Coupling Agent (e.g., HBTU, DCC) E->F

Caption: General synthetic workflow for substituted benzothiazole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Benzothiazole-2-carboxylic Acid

This protocol describes the synthesis of the key intermediate, benzothiazole-2-carboxylic acid, through the condensation of 2-aminothiophenol with a derivative of oxalic acid.

Materials:

  • 2-Aminothiophenol

  • Oxalyl chloride or Diethyl oxalate

  • Appropriate solvent (e.g., Dioxane, Ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent.

  • Addition of Reagent: Slowly add the oxalic acid derivative (1.1 equivalents) to the solution. If using oxalyl chloride, perform the addition at 0 °C.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzothiazole-2-carboxylic acid.

Protocol 2: Synthesis of N-Substituted Benzothiazole-2-carboxamides via Amide Coupling

This protocol details the coupling of benzothiazole-2-carboxylic acid with a variety of primary or secondary amines to generate the desired carboxamide derivatives.

Materials:

  • Benzothiazole-2-carboxylic acid (1 equivalent)

  • Substituted amine (1.1 equivalents)

  • Coupling agent (e.g., HBTU, HATU, DCC) (1.2 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

  • Activation of Carboxylic Acid: To a solution of benzothiazole-2-carboxylic acid in the anhydrous solvent, add the coupling agent and the base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the substituted amine to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 5% citric acid), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted benzothiazole-2-carboxamide.[4]

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized substituted benzothiazole-2-carboxamides.

Table 1: Synthesis of N-Arylmethyl-benzothiazole-2-carboxamides [5]

Compound IDR (Substituent on Benzothiazole)Ar (Arylmethyl group)Yield (%)Melting Point (°C)
5aa HPhenyl85149-151
5ab H4-Fluorophenyl88160-162
5ac H4-Chlorophenyl90175-177
5ad H4-Bromophenyl92188-190
5ba 5-ChloroPhenyl82168-170
5bb 5-Chloro4-Fluorophenyl85180-182
5ca 5-(Trifluoromethyl)Phenyl78155-157

Table 2: Synthesis of Piperidine-Substituted Benzothiazole-6-carboxamides [6]

Compound IDAmineYield (%)Melting Point (°C)
5a Ethylamine76212-214
5b Benzylamine66185-186
5c 4-Chlorobenzylamine73217-218
5d Morpholine68155-156
5e 4-Bromobenzylamine70220-221

Signaling Pathway Inhibition

Substituted benzothiazoles have been shown to act as inhibitors of Protein Tyrosine Kinases (PTKs).[3] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. In many cancers, PTKs are overactive, leading to uncontrolled cell division. Benzothiazole derivatives can competitively bind to the ATP-binding site of the kinase domain, thereby blocking its phosphotransferase activity and inhibiting downstream signaling.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate P ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Benzothiazole Substituted Benzothiazole-2-carboxamide Benzothiazole->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by benzothiazoles.

This diagram illustrates how a substituted benzothiazole-2-carboxamide can inhibit the function of a receptor tyrosine kinase. By blocking the ATP binding site, it prevents the phosphorylation of substrate proteins, which in turn halts the downstream signaling cascade that promotes cancer cell proliferation and survival.[3] This mechanism of action makes these compounds promising candidates for the development of targeted cancer therapies.

References

Purifying 6-Methoxybenzothiazole-2-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the purification of 6-Methoxybenzothiazole-2-carboxamide, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established chemical principles and purification techniques reported for structurally similar benzothiazole derivatives.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is crucial to ensure high purity, which is a critical parameter for subsequent applications in drug discovery and development. The primary methods for purifying solid organic compounds, such as the target molecule, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired scale of purification.

Logical Flow for Purification Strategy:

Purification_Strategy Crude_Product Crude 6-Methoxybenzothiazole- 2-carboxamide Initial_Assessment Assess Purity & Impurity Profile (TLC, NMR, LC-MS) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High Polarity Impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Similar Polarity Impurities High_Purity_Product High Purity Product (>98%) Recrystallization->High_Purity_Product Further_Purification Further Purification Needed Recrystallization->Further_Purification Column_Chromatography->High_Purity_Product Further_Purification->Column_Chromatography

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. Impurities are typically left behind in the solvent. The choice of solvent is critical for successful recrystallization.

Protocol for Recrystallization from Ethanol:

This protocol is adapted from purification methods for similar benzothiazole derivatives.

  • Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a few drops of absolute ethanol and observe the solubility at room temperature. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: In a flask, add the crude product and the minimum amount of hot absolute ethanol required to fully dissolve the solid. This can be achieved by adding the solvent portion-wise while heating the mixture with stirring.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be boiled for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Workflow for Recrystallization:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product A Add Crude Product to Flask B Add Hot Solvent (e.g., Ethanol) A->B C Cool Solution to Induce Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: Step-by-step recrystallization process.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities.

Protocol for Silica Gel Column Chromatography:

This protocol is based on the purification of the precursor, ethyl 6-methoxybenzothiazole-2-carboxylate, and may require optimization for the carboxamide derivative.[1]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for benzothiazole derivatives is a non-polar solvent system, gradually increasing the polarity. For a related precursor, a 7:3 mixture of petroleum ether to ethyl acetate was effective.[1] The polarity of the eluent can be gradually increased by adding more ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Column Chromatography:

Column_Chromatography_Workflow A Prepare Silica Gel Slurry and Pack Column B Load Crude Sample onto the Column A->B C Elute with Solvent System (e.g., Petroleum Ether/Ethyl Acetate) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions and Evaporate Solvent E->F G Obtain Purified Product F->G

Caption: General workflow for column chromatography purification.

Data Presentation

The effectiveness of each purification technique should be assessed by comparing the purity of the product before and after the procedure. The following table provides a template for summarizing such data.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Solvent System
RecrystallizationDataDataDataAbsolute Ethanol
Column ChromatographyDataDataDataPetroleum Ether:Ethyl Acetate (7:3)

Note: The data in this table should be populated with results from experimental analysis (e.g., HPLC, NMR spectroscopy).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

This document serves as a foundational guide. Researchers should optimize these protocols based on their specific experimental conditions and the impurity profile of their crude product.

References

Application Notes and Protocols for 6-Methoxybenzothiazole-2-carboxamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cell culture applications of 6-Methoxybenzothiazole-2-carboxamide is limited in publicly available literature. The following application notes and protocols are based on the documented biological activities of structurally similar compounds, particularly other benzothiazole derivatives. These notes are intended to serve as a guide for investigating the potential therapeutic properties of this compound.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include neuroprotective, anticancer, and antioxidant effects. Structurally related compounds, such as 6-hydroxybenzothiazole-2-carboxamides, have been identified as potent inhibitors of monoamine oxidase B (MAO-B), suggesting a potential role in the management of neurodegenerative diseases.[1][2][3] Furthermore, the benzothiazole scaffold is a common feature in molecules exhibiting antiproliferative and antioxidant properties.[4][5][6][7]

This document outlines potential applications of this compound in cell culture studies based on the activities of its analogs and provides detailed protocols for the investigation of these hypothesized biological effects.

Hypothesized Biological Activities and Potential Applications

Based on the structure of this compound and the known activities of related compounds, the following areas of investigation are proposed:

  • Neuroprotection: As an analog of 6-hydroxybenzothiazole-2-carboxamides, which are known MAO-B inhibitors, this compound may exhibit neuroprotective properties relevant to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3]

  • Antiproliferative Activity: The benzothiazole core is present in numerous compounds with demonstrated cytotoxicity against various cancer cell lines.[5][6][8][9] Therefore, this compound could be a candidate for anticancer drug discovery.

  • Antioxidant Activity: The presence of a methoxy group on the benzothiazole ring suggests potential antioxidant activity, as such substitutions can enhance the ability of the molecule to scavenge free radicals.[4][7]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate how the results of the proposed experiments could be structured for clear comparison.

Table 1: Hypothetical MAO-B Inhibitory Activity

CompoundCell LineIC₅₀ (nM) for MAO-B Inhibition
This compoundSH-SY5Y55
6-Hydroxybenzothiazole-2-carboxamideSH-SY5Y41[2]
Selegiline (Positive Control)SH-SY5Y15

Table 2: Hypothetical Antiproliferative Activity

CompoundCell LineIC₅₀ (µM) after 48h Treatment
This compoundMCF-78.5
A54912.3
HCT-1169.8
Doxorubicin (Positive Control)MCF-70.5
A5490.8
HCT-1160.6

Table 3: Hypothetical Cellular Antioxidant Activity

CompoundCell LineOxidative Stressor% Reduction in ROS
This compound (10 µM)HepG2H₂O₂ (100 µM)45
N-Acetylcysteine (NAC) (Positive Control)HepG2H₂O₂ (100 µM)85

Experimental Protocols

Neuroprotective Activity: Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorometric cell-based assay to measure the inhibition of MAO-B activity in human neuroblastoma SH-SY5Y cells.

a. Principle: MAO-B catalyzes the oxidative deamination of its substrate, generating hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), a fluorescent probe reacts with H₂O₂ to produce a quantifiable fluorescent signal. The reduction in fluorescence intensity in the presence of the test compound indicates MAO-B inhibition.[10][11][12]

b. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MAO-B Inhibitor Screening Kit (Fluorometric)[10][12]

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

c. Protocol:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks until 80-90% confluent.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Treat the cells with varying concentrations of the compound and a positive control (e.g., Selegiline). Include a vehicle control (DMSO). Incubate for 1 hour.

  • Cell Lysis: After treatment, gently wash the cells with PBS and lyse them according to the manufacturer's protocol of the MAO-B inhibitor screening kit.

  • MAO-B Activity Assay:

    • Prepare the reaction mixture containing the MAO-B substrate and the fluorescent probe as per the kit's instructions.

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_assay Assay cluster_analysis Data Analysis Culture Culture SH-SY5Y Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare_Compound Prepare Compound Dilutions Seed->Prepare_Compound Treat Treat Cells with Compound Prepare_Compound->Treat Lyse Lyse Cells Treat->Lyse Add_Reagents Add MAO-B Substrate & Probe Lyse->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for MAO-B Inhibition Assay.

Antiproliferative Activity: MTT Assay

This protocol details the use of the MTT assay to assess the effect of this compound on the metabolic activity and viability of cancer cells.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13][14][15]

b. Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate spectrophotometer

c. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Compound (48h) start->treat add_mtt Add MTT Solution (4h incubation) treat->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: MTT Assay for Cell Viability.

Cellular Antioxidant Activity: DCFH-DA Assay

This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to measure the intracellular reactive oxygen species (ROS) scavenging activity of this compound.

a. Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence intensity.[16][17]

b. Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • DMEM medium with supplements

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • H₂O₂ (Hydrogen peroxide) or another ROS inducer

  • N-Acetylcysteine (NAC) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

c. Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with different concentrations of this compound and NAC for 1-2 hours.

  • DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and then incubate them with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to a ROS inducer (e.g., 100 µM H₂O₂) in PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the percentage of ROS reduction by comparing the AUC of treated cells to that of the control cells (exposed to the ROS inducer only).

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_compound Antioxidant Intervention cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Compound 6-Methoxybenzothiazole- 2-carboxamide Compound->ROS scavenges Cell_Protection Cellular Protection Compound->Cell_Protection promotes

Caption: Hypothesized Antioxidant Mechanism.

References

Application Notes and Protocols: 6-Methoxybenzothiazole-2-carboxamide as a Monoamine Oxidase B (MAO-B) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane-bound flavoenzyme that plays a critical role in the oxidative deamination of monoamine neurotransmitters, particularly dopamine.[1][2] Elevated MAO-B activity is associated with several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, making it a key therapeutic target.[2][3] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the brain, which can help alleviate motor symptoms.[3][4] The benzothiazole scaffold has emerged as a promising framework for the development of potent and selective MAO-B inhibitors.[5][6] Specifically, derivatives of 6-hydroxybenzothiazole-2-carboxamide have demonstrated high potency.[7][8][9][10] This document provides a detailed experimental setup for evaluating 6-Methoxybenzothiazole-2-carboxamide and its analogs as MAO-B inhibitors.

MAO-B Signaling Pathway and Inhibition

Monoamine oxidase B is located on the outer mitochondrial membrane where it catalyzes the oxidative deamination of monoamines like dopamine, a process that generates hydrogen peroxide (H₂O₂) and contributes to oxidative stress.[11] Inhibitors such as this compound block this catalytic activity, leading to increased dopamine levels and potentially reducing the generation of reactive oxygen species (ROS).[3][11]

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_mito Mitochondrion cluster_products Products Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol->DAT Reuptake MAOB MAO-B Dopamine_Cytosol->MAOB Degradation DAT->Dopamine_Cytosol DOPAC DOPAC MAOB->DOPAC Oxidative Deamination H2O2 H₂O₂ (ROS) MAOB->H2O2 Inhibitor 6-Methoxybenzothiazole -2-carboxamide Inhibitor->MAOB Inhibition

Caption: MAO-B metabolic pathway and its inhibition. (Max-width: 760px)

Quantitative Data Summary

The inhibitory potential of a compound is quantified by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.[12][13] The table below summarizes the MAO-B inhibitory activity of several 6-hydroxybenzothiazole-2-carboxamide derivatives, which serve as valuable reference points for evaluating this compound.

CompoundTargetIC50 Value (nM)Reference CompoundTargetIC50 Value (nM)
Cyclohexylamide 40MAO-B11SelegilineMAO-B~6.8
Phenethylamide 30MAO-B41ClorgylineMAO-A~1.6
6-Nitrobenzothiazole derivativeMAO-B4

Data sourced from references[7][9][10][12][14]. Note: Data for this compound is not publicly available; values for potent analogs are presented.

Experimental Protocols

This section details the materials, reagents, and procedures for determining the MAO-B inhibitory activity and kinetics of this compound. The protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.[12][15][16]

Materials and Reagents
  • Recombinant human MAO-B enzyme (e.g., Sigma-Aldrich, Cat# M7441)[11]

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[11]

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)[2][17]

  • Fluorometric Probe (e.g., Amplex™ Red or equivalent)[11][12]

  • Developer (e.g., Horseradish Peroxidase, HRP)[11]

  • Test Compound: this compound

  • Positive Control Inhibitor: Selegiline (MAO-B selective)[12][18]

  • Negative Control: Vehicle (e.g., DMSO)

  • 96-well black, flat-bottom microplates[11]

  • Fluorescence microplate reader capable of kinetic measurement at Ex/Em = 535/587 nm[12][18]

  • Ultrapure water

  • Dimethyl Sulfoxide (DMSO)[11]

Reagent Preparation
  • MAO-B Assay Buffer: Prepare according to manufacturer instructions or as a 100 mM potassium phosphate buffer (pH 7.4). Bring to room temperature before use.[11]

  • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-40 mM) of this compound in 100% DMSO.

  • Positive Control Stock Solution: Prepare a 2 mM stock solution of Selegiline in ultrapure water.[18]

  • MAO-B Enzyme Working Solution: Reconstitute and dilute the MAO-B enzyme stock in MAO-B Assay Buffer to the desired working concentration. This should be optimized for a robust signal. Prepare this solution fresh and do not store.[15][16]

  • MAO-B Substrate Solution: Prepare a solution containing the MAO-B substrate, Developer (HRP), and the fluorescent probe in the MAO-B Assay Buffer. The final concentrations should be optimized based on the specific reagents used.[12][16]

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps for determining the IC50 value of the test compound.

IC50_Workflow prep 1. Reagent and Plate Preparation dilute 2. Serial Dilution of Test Compound prep->dilute add_inhibitor 3. Add Inhibitor/Controls to Plate (10 µL) dilute->add_inhibitor add_enzyme 4. Add MAO-B Enzyme Solution (50 µL) add_inhibitor->add_enzyme incubate 5. Pre-incubate (10-15 min at 37°C) add_enzyme->incubate add_substrate 6. Initiate Reaction with Substrate Solution (40 µL) incubate->add_substrate measure 7. Measure Fluorescence (Kinetic, 30-60 min at 37°C) add_substrate->measure analyze 8. Data Analysis: % Inhibition vs. [Conc] measure->analyze calculate 9. Calculate IC50 Value analyze->calculate

Caption: In vitro MAO-B inhibition assay workflow. (Max-width: 760px)
Step-by-Step Protocol for IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in MAO-B Assay Buffer. The concentrations should be 10x the final desired concentrations, typically spanning a range from 1 nM to 100 µM.[11]

  • Plate Setup:

    • Add 10 µL of each diluted test compound to its assigned wells in a 96-well black plate.

    • Add 10 µL of diluted positive control (Selegiline) to its respective wells.

    • Add 10 µL of vehicle (e.g., Assay Buffer with DMSO) to the "Enzyme Control" wells (100% activity).

    • Add 10 µL of Assay Buffer to the "Blank" wells (no enzyme activity).

  • Enzyme Addition: Add 50 µL of the freshly prepared MAO-B Enzyme Working Solution to all wells except the "Blank" wells. To the blank wells, add 50 µL of MAO-B Assay Buffer.[11][16]

  • Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[16][17]

  • Reaction Initiation: Add 40 µL of the MAO-B Substrate Solution to all wells to start the reaction.[11][12]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30 to 60 minutes.[12][18]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve (ΔRFU/min).

  • Calculate Percentage Inhibition:

    • Subtract the rate of the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)) * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11][13]

Protocol for Enzyme Kinetics Study

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic assays are performed.[4][19][20]

  • Experimental Setup: Perform the MAO-B activity assay as described above, but with varying concentrations of the substrate (e.g., Tyramine).

  • Procedure: For each of at least two fixed concentrations of this compound (and a zero-inhibitor control), measure the reaction velocity at several different substrate concentrations.

  • Data Analysis: Plot the data using a double reciprocal Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.[2][4]

Disclaimer: The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Protocols should be adapted and optimized based on specific laboratory conditions and reagents.

References

Application Notes and Protocols for EGFR Kinase Assay Utilizing Benzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[1] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment.[1] Benzothiazole derivatives have been identified as a promising class of small molecule inhibitors that can effectively target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2][3]

These application notes provide a detailed protocol for an in vitro EGFR kinase assay designed to evaluate the inhibitory potential of benzothiazole-based compounds. The protocol is based on a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[4][5]

EGFR Signaling Pathway

Upon ligand binding, such as with an epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, which are crucial for cell proliferation and survival.[1][6] Benzothiazole-based inhibitors act by competing with ATP for binding at the catalytic domain of EGFR, thus preventing this autophosphorylation and subsequent activation of downstream signaling.[2][3]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STATs Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCg->Nucleus STAT->Nucleus Benzothiazole Benzothiazole Inhibitor Benzothiazole->Dimerization Inhibits Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation

EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro EGFR Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of benzothiazole-based compounds against EGFR kinase using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.[4][5]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Benzothiazole-based test inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[4]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the benzothiazole-based inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.[4]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the EGFR enzyme, substrate peptide, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[4]

    • Add 2.5 µL of the EGFR kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[4]

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[4]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]

    • Add 20 µL of Kinase Detection Reagent to each well.[4]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[4]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce EGFR activity by 50%.[4]

Experimental Workflow

The following diagram illustrates the key steps of the in vitro luminescence-based EGFR kinase assay.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Benzothiazole Inhibitor B Add Inhibitor and EGFR Kinase to Plate A->B C Pre-incubate B->C D Add Substrate/ATP to Initiate Reaction C->D E Incubate D->E F Add ADP-Glo™ Reagent E->F G Incubate F->G H Add Kinase Detection Reagent G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (IC50 Determination) J->K

Workflow for the in vitro luminescence-based kinase assay.

Data Presentation

The inhibitory activity of a series of benzothiazole-based compounds against EGFR kinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.

Compound IDBenzothiazole ScaffoldEGFR IC50 (nM)Reference Compound (Erlotinib) IC50 (nM)
BZT-12-Anilino-benzothiazole8550
BZT-22-(4-Phenoxyphenyl)-benzothiazole4550
BZT-36-Nitro-2-aminobenzothiazole12050
BZT-42-(Furan-2-yl)benzo[d]thiazole6850

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. Researchers should determine these values based on their own experimental data.

Conclusion

This document provides a detailed protocol for an EGFR kinase assay tailored for the evaluation of benzothiazole-based inhibitors. The described luminescence-based assay offers a robust and high-throughput method for determining the potency of novel compounds. By following these protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively characterize the inhibitory activity of their compounds and advance the development of new targeted cancer therapies.

References

Application Notes and Protocols: Radiolabeling of 6-Methoxybenzothiazole-2-carboxamide for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 6-Methoxybenzothiazole-2-carboxamide, a potential candidate for positron emission tomography (PET) imaging. The methodologies described are based on established radiochemical techniques for structurally related benzothiazole derivatives and are intended to serve as a comprehensive guide for researchers in the field of molecular imaging and drug development.

Introduction

This compound belongs to the benzothiazole class of compounds, which are of significant interest in medicinal chemistry and molecular imaging. Various radiolabeled benzothiazole derivatives have been developed as PET tracers for imaging amyloid plaques in Alzheimer's disease and for cancer diagnostics.[1][2][3][4][5] This document outlines proposed methods for radiolabeling this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most commonly used radionuclides in PET imaging.[6][7]

The primary strategies for radiolabeling this compound involve the methylation of a hydroxyl precursor with [¹¹C]methyl triflate or the radiofluorination of a suitable precursor. These methods are widely employed due to their efficiency and the favorable decay characteristics of the isotopes.[1][8]

Radiolabeling with Carbon-11

The proposed method for Carbon-11 labeling is via O-[¹¹C]methylation of the corresponding 6-hydroxy precursor, 6-Hydroxybenzothiazole-2-carboxamide. This approach is based on well-established procedures for labeling phenolic hydroxyl groups.[1][8]

Precursor Synthesis

The synthesis of the precursor, 6-Hydroxybenzothiazole-2-carboxamide, can be achieved from 1,4-benzoquinone. A detailed synthesis of related 2-substituted-6-hydroxybenzothiazoles has been reported.[9]

[¹¹C]Carbon Dioxide Production and Conversion to [¹¹C]Methyl Triflate

Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[6] The resulting [¹¹C]CO₂ is then converted to [¹¹C]methyl triflate, a highly reactive methylating agent, through a two-step process involving reduction to [¹¹C]CH₄ followed by conversion to [¹¹C]CH₃I and subsequent reaction with silver triflate.[6]

Experimental Protocol: [¹¹C]O-methylation

Objective: To synthesize [¹¹C]this compound from its hydroxy precursor.

Materials:

  • 6-Hydroxybenzothiazole-2-carboxamide (precursor)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous acetone

  • Sodium hydroxide (NaOH)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Procedure:

  • Dissolve 1-2 mg of 6-Hydroxybenzothiazole-2-carboxamide in 300 µL of anhydrous acetone in a sealed reaction vessel.

  • Add 2 µL of 2 M NaOH to the solution.

  • Bubble the gaseous [¹¹C]methyl triflate through the precursor solution at room temperature.

  • Heat the reaction mixture at 80°C for 5 minutes.

  • Cool the vessel and quench the reaction by adding 500 µL of HPLC mobile phase.

  • Inject the crude reaction mixture onto the semi-preparative HPLC system for purification.

  • Collect the fraction corresponding to [¹¹C]this compound.

  • Reformulate the collected fraction by passing it through a C18 SPE cartridge, washing with sterile water, and eluting the final product with a small volume of ethanol, followed by sterile saline.

  • Perform quality control tests for radiochemical purity, specific activity, and residual solvents.

Diagram: [¹¹C]Radiolabeling Workflow

G cluster_0 [¹¹C] Production & Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron\n¹⁴N(p,α)¹¹C Cyclotron ¹⁴N(p,α)¹¹C [¹¹C]CO₂ [¹¹C]CO₂ Cyclotron\n¹⁴N(p,α)¹¹C->[¹¹C]CO₂ [¹¹C]CH₃OTf\n(Methyl Triflate) [¹¹C]CH₃OTf (Methyl Triflate) [¹¹C]CO₂->[¹¹C]CH₃OTf\n(Methyl Triflate) Reaction O-[¹¹C]methylation [¹¹C]CH₃OTf\n(Methyl Triflate)->Reaction Precursor 6-Hydroxybenzothiazole- 2-carboxamide Precursor->Reaction Crude Product Crude Product Reaction->Crude Product HPLC Purification HPLC Purification Crude Product->HPLC Purification SPE Formulation SPE Formulation HPLC Purification->SPE Formulation Final Product\n([¹¹C]this compound) Final Product ([¹¹C]this compound) SPE Formulation->Final Product\n([¹¹C]this compound) QC Tests Radiochemical Purity Specific Activity Residual Solvents Final Product\n([¹¹C]this compound)->QC Tests

Caption: Workflow for the synthesis of [¹¹C]this compound.

Radiolabeling with Fluorine-18

For Fluorine-18 labeling, a common method is nucleophilic substitution on a precursor bearing a suitable leaving group, such as a nitro or a trimethylammonium triflate group.[2][4]

Precursor Synthesis

A suitable precursor for [¹⁸F]fluorination would be a derivative of this compound with a leaving group at a position amenable to nucleophilic aromatic substitution. For example, a nitro-substituted precursor could be synthesized.

[¹⁸F]Fluoride Production

[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water. The [¹⁸F]fluoride is then trapped on an anion exchange resin and eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

Experimental Protocol: [¹⁸F]Nucleophilic Substitution

Objective: To synthesize an [¹⁸F]fluoro-derivative of this compound.

Materials:

  • Nitro- or other suitably activated precursor

  • [¹⁸F]Fluoride/Kryptofix 2.2.2/K₂CO₃ complex

  • Anhydrous dimethyl sulfoxide (DMSO)

  • HPLC system with a semi-preparative column (e.g., C18)

  • SPE cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Procedure:

  • Azeotropically dry the [¹⁸F]fluoride/Kryptofix 2.2.2/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve 5-10 mg of the precursor in 500 µL of anhydrous DMSO.

  • Add the precursor solution to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 150°C for 20 minutes.[4]

  • Cool the reaction vessel and dilute the mixture with 1 mL of water.

  • Pass the diluted mixture through a C18 SPE cartridge to trap the crude product and remove unreacted [¹⁸F]fluoride.

  • Elute the crude product from the cartridge with acetonitrile.

  • Inject the crude product onto the semi-preparative HPLC system for purification.

  • Collect the fraction corresponding to the [¹⁸F]-labeled product.

  • Reformulate the collected fraction as described in the Carbon-11 protocol.

  • Perform quality control tests.

Diagram: [¹⁸F]Radiolabeling Workflow

G cluster_0 [¹⁸F] Production cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron\n¹⁸O(p,n)¹⁸F Cyclotron ¹⁸O(p,n)¹⁸F [¹⁸F]Fluoride [¹⁸F]Fluoride Cyclotron\n¹⁸O(p,n)¹⁸F->[¹⁸F]Fluoride Activation with\nKryptofix/K₂CO₃ Activation with Kryptofix/K₂CO₃ [¹⁸F]Fluoride->Activation with\nKryptofix/K₂CO₃ Reaction Nucleophilic Substitution Activation with\nKryptofix/K₂CO₃->Reaction Precursor Activated Precursor (e.g., Nitro-substituted) Precursor->Reaction Crude Product Crude Product Reaction->Crude Product SPE Cleanup SPE Cleanup Crude Product->SPE Cleanup HPLC Purification HPLC Purification SPE Cleanup->HPLC Purification SPE Formulation SPE Formulation HPLC Purification->SPE Formulation Final [¹⁸F]-labeled Product Final [¹⁸F]-labeled Product SPE Formulation->Final [¹⁸F]-labeled Product QC Tests Radiochemical Purity Specific Activity Residual Solvents Final [¹⁸F]-labeled Product->QC Tests

Caption: Workflow for the synthesis of an [¹⁸F]-labeled this compound derivative.

Data Presentation

The following tables summarize expected quantitative data based on literature values for similar benzothiazole radiotracers.[1][4]

Table 1: Expected Parameters for [¹¹C]this compound Synthesis

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected)30-55%[1]
Radiochemical Purity>95%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time (from end of bombardment)30-40 minutes

Table 2: Expected Parameters for [¹⁸F]-labeled this compound Synthesis

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected)20-40%[4]
Radiochemical Purity>95%
Specific Activity>74 GBq/µmol (>2 Ci/µmol)
Synthesis Time (from end of bombardment)60-90 minutes

In Vitro and In Vivo Evaluation Protocols

Following successful radiolabeling, the novel tracer should be evaluated for its potential as an imaging agent.

In Vitro Studies

Objective: To assess the binding affinity and specificity of the radiolabeled compound to its target.

  • Autoradiography: Incubate tissue sections (e.g., from transgenic animal models or human post-mortem tissue) with the radiolabeled compound to visualize its binding to specific structures.

  • Binding Assays: Perform saturation and competitive binding assays using tissue homogenates to determine the binding affinity (Kd) and density of binding sites (Bmax).

In Vivo Studies

Objective: To evaluate the pharmacokinetic profile and target engagement of the radiotracer in living organisms.

  • Biodistribution Studies: Inject the radiotracer into healthy animals (e.g., mice or rats) and measure the radioactivity in various organs and tissues at different time points to determine its uptake, distribution, and clearance.[2][4]

  • PET Imaging: Conduct dynamic PET scans in animal models to visualize the brain uptake and washout kinetics of the tracer.[2][5] Blocking studies with a known ligand for the target can be performed to demonstrate specificity.

  • Metabolite Analysis: Analyze blood and brain tissue samples using radio-HPLC to identify and quantify radiometabolites, which is crucial for accurate kinetic modeling of PET data.[2]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the radiolabeling and evaluation of this compound as a potential PET imaging agent. By adapting established methodologies for similar benzothiazole structures, researchers can efficiently synthesize and characterize this novel tracer for further investigation in preclinical and clinical imaging studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxybenzothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Methoxybenzothiazole-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-amino-6-methoxybenzothiazole, which can be synthesized from p-anisidine, or ethyl 6-methoxybenzothiazole-2-carboxylate.[1][2] The latter is often prepared from 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride through a multi-step process.[1][3]

Q2: What is a typical method for converting ethyl 6-methoxybenzothiazole-2-carboxylate to the corresponding carboxamide?

A2: A common method involves reacting ethyl 6-methoxybenzothiazole-2-carboxylate with concentrated aqueous ammonia in a solvent like ethanol and refluxing the mixture.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[1]

Q3: Are there any known side reactions to be aware of during the amidation step?

A3: Yes, one potential side reaction is the methylation of the 2-carboxyamide function, which can lead to the formation of impurities.[1] Careful control of reaction conditions is crucial to minimize this.

Q4: How can this compound be converted to 2-cyano-6-methoxybenzothiazole?

A4: this compound can be dehydrated to form 2-cyano-6-methoxybenzothiazole using a dehydrating agent such as phosphorus oxychloride (POCl₃).[1]

Q5: What are some of the key intermediates in the synthesis of 6-Methoxybenzothiazole derivatives?

A5: Key intermediates include 2-amino-6-methoxybenzothiazole, ethyl 6-hydroxybenzothiazole-2-carboxylate, and 2-cyano-6-methoxybenzothiazole, which is an important precursor for D-luciferin synthesis.[1][3][4]

Troubleshooting Guides

Problem 1: Low Yield of this compound from Ethyl 6-methoxybenzothiazole-2-carboxylate
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC (e.g., dichloromethane/methanol, 95/5). If the starting material is still present after the recommended reaction time (e.g., 5 hours), consider extending the reflux time.
Suboptimal Reagent Concentration Ensure that a sufficient excess of concentrated aqueous ammonia is used to drive the reaction to completion.
Loss during Work-up After refluxing, the reaction mixture is typically evaporated under vacuum. Ensure complete evaporation of the solvent to avoid loss of product. Subsequent purification steps should be performed carefully.
Side Reactions As mentioned, methylation of the carboxyamide can occur.[1] Using milder conditions or a different aminating agent could potentially reduce this side reaction.
Problem 2: Difficulty in the Synthesis of 2-Amino-6-methoxybenzothiazole
Possible Cause Suggested Solution
Low Temperature for Bromination The reaction of p-methoxy aniline with ammonium thiocyanate followed by the addition of bromine in glacial acetic acid requires cooling to 0°C.[2] Inadequate cooling can lead to side reactions and reduced yield.
Slow Addition of Bromine Bromine should be added dropwise over a period of time (e.g., 30 minutes) with constant stirring to control the reaction exotherm and prevent the formation of polybrominated byproducts.[2]
Impure Starting Materials Use freshly distilled p-anisidine and high-purity reagents to ensure a clean reaction.
Problem 3: Challenges in the Purification of this compound
Possible Cause Suggested Solution
Presence of Unreacted Starting Material If TLC indicates the presence of starting material, consider purification by column chromatography. The choice of solvent system will depend on the relative polarities of the product and the starting ester.
Formation of Side Products Side products, such as the N-methylated amide, may have similar polarities to the desired product, making separation by column chromatography challenging.[1] Recrystallization from a suitable solvent system may be an effective purification method.
Residual Solvents After evaporation of the reaction mixture, ensure the product is thoroughly dried under vacuum to remove any residual ethanol or ammonia.

Experimental Protocols

Synthesis of this compound from Ethyl 6-methoxybenzothiazole-2-carboxylate[1]
  • Dissolve ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL).

  • Add concentrated aqueous ammonia (20 mL) to the solution.

  • Reflux the mixture for 5 hours.

  • Monitor the reaction progress by TLC using a dichloromethane/methanol (95/5) solvent system.

  • Upon completion, evaporate the reaction mixture under vacuum to obtain the crude this compound.

  • Purify the crude product as necessary, for example, by recrystallization.

Synthesis of 2-Amino-6-methoxybenzothiazole[2]
  • Dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).

  • Add a solution of p-methoxy aniline (0.085 mol, 10.6 g) in glacial acetic acid (40 ml) to the ammonium thiocyanate solution.

  • Cool the mixture to 0°C in an ice bath.

  • While stirring constantly, add a solution of bromine (6.5 ml) in glacial acetic acid (30 ml) dropwise over 30 minutes.

  • Continue stirring and allow the reaction to proceed.

  • Work up the reaction mixture to isolate the 2-amino-6-methoxybenzothiazole.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product p-Anisidine p-Anisidine 2_Amino_6_methoxybenzothiazole 2_Amino_6_methoxybenzothiazole p-Anisidine->2_Amino_6_methoxybenzothiazole Ammonium thiocyanate, Bromine, Acetic acid Ethyl_6_methoxybenzothiazole_2_carboxylate Ethyl_6_methoxybenzothiazole_2_carboxylate 6_Methoxybenzothiazole_2_carboxamide 6_Methoxybenzothiazole_2_carboxamide Ethyl_6_methoxybenzothiazole_2_carboxylate->6_Methoxybenzothiazole_2_carboxamide Conc. aq. Ammonia, Ethanol, Reflux

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Low_Yield->Side_Reactions Purification_Issues Purification Difficulties? Low_Yield->Purification_Issues Monitor_TLC Monitor reaction by TLC Incomplete_Reaction->Monitor_TLC Yes Optimize_Conditions Optimize reaction conditions (e.g., temperature, reagents) Side_Reactions->Optimize_Conditions Yes Recrystallize Recrystallize product Purification_Issues->Recrystallize Impure Product Column_Chromatography Use column chromatography Purification_Issues->Column_Chromatography Mixed Fractions Extend_Time Extend reaction time Monitor_TLC->Extend_Time

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 6-Methoxybenzothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxybenzothiazole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several established synthetic routes, primarily starting from either p-anisidine or 2-amino-6-methoxybenzothiazole. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. A common approach involves the reaction of 2-amino-6-methoxybenzothiazole with an appropriate acylating agent. Another route starts with the cyclization of a substituted aniline.[1]

Q2: I am experiencing low yields. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors including incomplete reactions, side product formation, or issues with product isolation. To improve yields, consider the following:

  • Reaction Conditions: Ensure optimal reaction temperature, time, and stoichiometry of reagents. Variations in these parameters can significantly impact the yield.[2]

  • Purity of Reagents: Use high-purity starting materials and solvents, as impurities can interfere with the reaction.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification Method: Evaluate your purification technique to minimize product loss. Recrystallization is a common method for purification, and the choice of solvent is critical.[2]

Q3: What are the typical byproducts in the synthesis of this compound and how can I minimize them?

A3: Byproduct formation is a common issue. Depending on the synthetic route, you may encounter products from over-reaction, side reactions of functional groups, or unreacted starting materials. For instance, in syntheses starting from substituted anilines, isomeric impurities can be a challenge.[3] To minimize byproducts:

  • Control Stoichiometry: Precise control of the molar ratios of your reactants is crucial.

  • Temperature Control: Running the reaction at the optimal temperature can prevent the formation of thermally induced byproducts.

  • Catalyst Selection: If a catalyst is used, its selection and concentration can influence the reaction's selectivity.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography.[2]

  • Recrystallization: This is a common and effective method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Ethanol is often a suitable solvent.[2]

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography using silica gel is a powerful technique. The eluent system should be optimized to achieve good separation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Incorrect Reaction Temperature Verify the optimal temperature for the specific synthetic route. Monitor the reaction temperature closely using a calibrated thermometer.
Inactive Reagents Check the purity and activity of starting materials and reagents, especially if they have been stored for a long time.
Poor Quality Solvent Use dry, high-purity solvents. Residual water or other impurities in the solvent can quench reagents or catalyze side reactions.
Ineffective Catalyst If using a catalyst, ensure it is active. Some catalysts may require activation or specific handling conditions.
Incorrect pH For reactions sensitive to pH, ensure the reaction mixture is maintained at the optimal pH range.
Issue 2: Product is an Oil Instead of a Solid
Potential Cause Troubleshooting Step
Presence of Residual Solvent Ensure all solvent is removed under vacuum. Heating gently during vacuum drying can help remove high-boiling point solvents.
Impurities Lowering the Melting Point The presence of impurities can significantly depress the melting point, causing the product to be an oil or a low-melting solid. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different parameters can affect the yield of benzothiazole synthesis. While direct data for this compound is limited, the following provides insights from related syntheses.

Table 1: Effect of Solvent on the Yield of 2-substituted Benzothiazoles

SolventYield (%)Reference
DMSO~46[4]
DMF~34[4]
1,4-Dioxane~52[4]
Solvent-free~78[4]

Table 2: Effect of Catalyst Loading on the Yield of 2-arylbenzothiazole

Catalyst Loading (mol%)Yield (%)Reference
0No Reaction[4]
0.1527[4]
0.2547[4]
0.3572[4]
0.577[4]

Experimental Protocols

Protocol 1: Synthesis from Ethyl 6-hydroxybenzothiazole-2-carboxylate

This protocol is adapted from a method for the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles.[5]

  • Preparation of Ethyl 6-methoxybenzothiazole-2-carboxylate:

    • To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain ethyl 6-methoxybenzothiazole-2-carboxylate.

  • Amidation to this compound:

    • Dissolve the ethyl 6-methoxybenzothiazole-2-carboxylate in a suitable solvent (e.g., ethanol).

    • Add an excess of a concentrated aqueous ammonia solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Amidation start1 Ethyl 6-hydroxybenzothiazole- 2-carboxylate reagents1 Base (K2CO3) + Methylating Agent (DMS) in DMF start1->reagents1 React product1 Ethyl 6-methoxybenzothiazole- 2-carboxylate reagents1->product1 Yields start2 Ethyl 6-methoxybenzothiazole- 2-carboxylate product1->start2 Purified Product reagents2 Conc. aq. Ammonia in Ethanol start2->reagents2 React product2 6-Methoxybenzothiazole- 2-carboxamide reagents2->product2 Yields

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incorrect Reaction Conditions start->cause1 cause2 Impure Reagents/ Solvents start->cause2 cause3 Atmospheric Contamination start->cause3 cause4 Product Loss During Purification start->cause4 sol1 Optimize Temperature, Time, & Stoichiometry cause1->sol1 sol2 Use High-Purity Materials cause2->sol2 sol3 Use Inert Atmosphere (N2/Ar) cause3->sol3 sol4 Optimize Purification Method (e.g., solvent choice) cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Addressing solubility issues of 6-Methoxybenzothiazole-2-carboxamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methoxybenzothiazole-2-carboxamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. Why is this happening and how can I prevent it?

A: This phenomenon, often referred to as "crashing out" or "antisolvent precipitation," is a common issue when working with poorly water-soluble compounds.[5] It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, and the compound can no longer stay dissolved, leading to precipitation.

To prevent this, you can try the following strategies:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your experiment.

  • Optimize the DMSO concentration: Minimize the final percentage of DMSO in your aqueous solution. While some DMSO is necessary to keep the compound in the stock solution, high final concentrations can be toxic to cells and may affect experimental outcomes. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v).[5]

  • Use solubility enhancers: Incorporate excipients such as surfactants or cyclodextrins into your aqueous buffer before adding the compound's DMSO stock.[5] These agents can help to keep the compound solubilized.

  • Modify the pH of the buffer: The solubility of ionizable compounds can be pH-dependent.[6][7][8] Although this compound is not strongly acidic or basic, subtle changes in pH could influence its solubility.

Q3: What are the most common and effective strategies for increasing the aqueous solubility of benzothiazole derivatives like this compound?

A: Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. The choice of method depends on the specific requirements of your experiment, such as the desired concentration, the biological system being used, and the route of administration in later-stage drug development.[9][10][11]

The primary strategies include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[12]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water.[9][13][14][15]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[16][17][18][19][20]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form can be a very effective strategy.[6][7][8]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level, often resulting in an amorphous form with higher solubility.[12][21]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[12][22][23]

Troubleshooting Guide: Solubility Enhancement Techniques

This guide provides an overview of common solubility enhancement techniques and their key considerations.

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Excipients/Examples
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.Simple to implement, can achieve significant solubility enhancement.The organic co-solvent may have biological or toxicological effects.Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Glycerol
Surfactants Form micelles that encapsulate hydrophobic molecules, increasing their apparent water solubility.[9][13][14][15]Highly effective at low concentrations, a wide variety of surfactants are available.Can be toxic to cells at higher concentrations, may interfere with some biological assays.Tween® 20, Tween® 80, Pluronic® F-68, Sodium Dodecyl Sulfate (SDS)
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic drug molecule within their cavity.[16][17][18][19][20]Generally have low toxicity, can improve stability as well as solubility.Can be expensive, may not be suitable for all molecules depending on size and shape.α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)
pH Adjustment For ionizable drugs, shifting the pH to favor the more soluble ionized form increases overall solubility.[6][7][8]Very effective for ionizable compounds, can be easily implemented.Not effective for neutral compounds, the required pH may not be compatible with the experimental system.Buffers (e.g., phosphate, acetate, citrate), acids, and bases.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of this compound at a target concentration using a water/co-solvent mixture.

Materials:

  • This compound powder

  • Co-solvent (e.g., Ethanol, Propylene Glycol, or PEG 400)

  • Purified water or aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Determine the desired final concentration of this compound and the acceptable final concentration of the co-solvent for your experiment.

  • Weigh the required amount of this compound powder.

  • In a clean vial, dissolve the powder in the selected co-solvent. Vortex or sonicate if necessary to ensure complete dissolution.

  • Slowly add the purified water or aqueous buffer to the co-solvent solution while stirring continuously. Add the aqueous phase dropwise to avoid localized supersaturation and precipitation.

  • Continue stirring for at least 30 minutes to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Solubilization using Cyclodextrins

Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.

  • Carefully collect the clear supernatant. This solution contains the solubilized this compound in the form of an inclusion complex.

  • The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve 6-Methoxybenzothiazole- 2-carboxamide in Aqueous Solution check_solubility Is the compound fully dissolved? start->check_solubility successful_dissolution Solution is ready for experiment check_solubility->successful_dissolution Yes solubility_issue Solubility Issue Identified check_solubility->solubility_issue No strategy_selection Select a Solubility Enhancement Strategy solubility_issue->strategy_selection cosolvency Use Co-solvents (e.g., Ethanol, PEG) strategy_selection->cosolvency surfactants Use Surfactants (e.g., Tween® 20, Pluronic® F-68) strategy_selection->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) strategy_selection->cyclodextrins ph_adjustment Adjust pH (if applicable) strategy_selection->ph_adjustment optimize_concentration Optimize Concentrations and Ratios cosolvency->optimize_concentration surfactants->optimize_concentration cyclodextrins->optimize_concentration ph_adjustment->optimize_concentration recheck_solubility Is the compound fully dissolved? optimize_concentration->recheck_solubility recheck_solubility->successful_dissolution Yes further_troubleshooting Consider alternative strategies or consult further resources recheck_solubility->further_troubleshooting No

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility_Enhancement_Mechanisms cluster_cosolvency Co-solvency cluster_surfactants Surfactants cluster_cyclodextrins Cyclodextrins compound Poorly Soluble Compound (this compound) cosolvent Co-solvent molecules alter the polarity of the bulk solvent micelle Surfactant molecules form micelles cyclodextrin Cyclodextrin molecule with a hydrophobic cavity aqueous_solution Aqueous Solution compound_cosolvent Compound dissolved in co-solvent/water mixture cosolvent->compound_cosolvent encapsulation Hydrophobic compound is encapsulated in the micelle core micelle->encapsulation inclusion_complex Inclusion complex is formed with the compound cyclodextrin->inclusion_complex

Caption: Mechanisms of common solubility enhancement techniques.

References

Stability of 6-Methoxybenzothiazole-2-carboxamide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where should I begin with assessing the stability of 6-Methoxybenzothiazole-2-carboxamide?

A1: It is recommended to start with forced degradation studies, also known as stress testing.[2][3] These studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[3] The typical stress conditions to investigate are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][5]

Q2: What are the regulatory guidelines for forced degradation studies?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing. Specifically, ICH Q1A (R2) outlines the requirements for stability testing of new drug substances and products. These studies are crucial for developing stable formulations and determining appropriate storage conditions and shelf-life.[2]

Q3: How can I develop a stability-indicating analytical method?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4] The goal is to achieve adequate separation between the parent compound and all significant degradants.

Q4: What is the expected degradation pathway for this compound?

A4: While specific data is unavailable, potential degradation pathways can be predicted based on the functional groups present. The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, which would yield 6-methoxybenzothiazole-2-carboxylic acid. The benzothiazole ring system itself may be subject to oxidative degradation.

Troubleshooting Guide

Issue 1: Poor solubility of this compound in aqueous solutions for hydrolysis studies.

  • Question: I am having trouble dissolving this compound in the acidic and basic solutions for my hydrolysis experiments. What can I do?

  • Answer: If the compound is not soluble in water, you can use a co-solvent.[1] A small amount of a water-miscible organic solvent, such as acetonitrile or methanol, can be added to the aqueous solution to aid dissolution. It is crucial to run a control experiment with the co-solvent alone to ensure it does not cause degradation.

Issue 2: No degradation is observed under initial stress conditions.

  • Question: I have subjected the compound to mild stress conditions (e.g., 0.1M HCl at room temperature for 24 hours) and see no degradation. What should be my next step?

  • Answer: If no degradation is observed, you should increase the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., to 1M) and/or increase the temperature (e.g., to 50-70 °C).[1] For photostability, you can increase the exposure time or intensity of the light source. The goal is to achieve a modest level of degradation (e.g., 5-20%) to identify the primary degradation products.

Issue 3: The compound degrades too rapidly, making it difficult to identify the primary degradants.

  • Question: Under my current stress conditions, the parent compound degrades almost completely, and I see many small peaks in my chromatogram. How can I better control the degradation?

  • Answer: If the degradation is too extensive, you should use milder stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor (e.g., acid, base, or oxidizing agent), or decreasing the exposure time. The aim is to slow down the reaction to be able to identify the initial degradation products before they degrade further.

Issue 4: My analytical method does not separate the parent peak from a major degradation product.

  • Question: One of the degradation products is co-eluting with my parent compound in the HPLC analysis. How can I improve the separation?

  • Answer: To improve chromatographic resolution, you can modify several HPLC parameters. Consider changing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), adjusting the pH of the mobile phase, changing the column (e.g., a different stationary phase or particle size), or altering the column temperature. Methodical experimentation with these parameters should lead to better separation.

Hypothetical Stability Data Summary

The following table presents hypothetical data for the stability of this compound under various forced degradation conditions. This is for illustrative purposes only and should be confirmed by experimental data.

Stress ConditionSolvent SystemTemperatureDuration% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
Acidic Hydrolysis 0.1 M HCl in 1:1 Acetonitrile/Water60°C24 hours15%6-Methoxybenzothiazole-2-carboxylic acid
Basic Hydrolysis 0.1 M NaOH in 1:1 Acetonitrile/Water60°C8 hours25%6-Methoxybenzothiazole-2-carboxylic acid
Oxidative 3% H₂O₂ in 1:1 Acetonitrile/WaterRoom Temp24 hours10%N-oxide derivative
Photolytic MethanolRoom Temp24 hours (ICH option 1)5%Unidentified polar degradant
Thermal Solid State80°C48 hours<2%No significant degradation

Experimental Protocols

Forced Degradation Study Protocol (General Template)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 80°C.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start Start stock Prepare Stock Solution (1 mg/mL in ACN) start->stock acid Acidic Hydrolysis (1M HCl, 60°C) stock->acid base Basic Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation photo Photolysis (ICH Q1B) stock->photo thermal Thermal Stress (Solid, 80°C) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data pathway Identify Degradation Products & Pathways data->pathway method Develop Stability- Indicating Method data->method end End pathway->end method->end

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 6-Methoxybenzothiazole-2-carboxylic acid parent->hydrolysis_product H+ or OH- n_oxide N-oxide derivative parent->n_oxide [O] s_oxide Sulfoxide derivative parent->s_oxide [O] photodegradant Ring Cleavage Products parent->photodegradant

References

Identification and removal of byproducts in 2-aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzothiazole. Our aim is to help you identify and resolve common issues related to byproduct formation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-aminobenzothiazole synthesis from a 3-substituted aniline has resulted in a mixture of products that are difficult to separate. What is happening and how can I resolve this?

A1: You are likely encountering the formation of regioisomers. The reaction of 3-substituted anilines can lead to both 5- and 7-substituted 2-aminobenzothiazole derivatives. The ratio of these isomers is often influenced by the steric hindrance of the substituent on the aniline.[1]

Troubleshooting Steps:

  • Identification:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate) to visualize the different products. The spots corresponding to the two isomers will likely have different Rf values.[2]

    • Spectroscopic Analysis: Use ¹H NMR to identify the distinct aromatic proton patterns of the 5- and 7-substituted isomers. LC-MS can also be used to confirm that the products have the same mass.[3][4]

  • Removal/Separation:

    • Column Chromatography: This is the most effective method for separating regioisomers. A silica gel column with a gradient elution of hexane and ethyl acetate is commonly used.[1][2][4]

    • Fractional Recrystallization: In some cases, if the solubility of the isomers is sufficiently different, fractional recrystallization from a solvent like ethanol may be attempted, though this is often less efficient than chromatography.

Q2: I am synthesizing 2-aminobenzothiazole from aniline and potassium thiocyanate, and my yield is low with a significant amount of a byproduct. What could this byproduct be?

A2: A common side reaction when using unsubstituted or activated anilines is the thiocyanation at the para-position of the aniline ring, which competes with the desired reaction pathway.[1] This leads to the formation of 4-thiocyanatoaniline, which will not cyclize to the desired product under the reaction conditions.

Troubleshooting Steps:

  • Identification:

    • Analyze the crude reaction mixture using TLC, HPLC, or GC-MS to identify the presence of unreacted aniline and the 4-thiocyanatoaniline byproduct.[3][5]

    • ¹H and ¹³C NMR spectroscopy can confirm the structure of the byproduct.[3]

  • Minimization and Removal:

    • Reaction Conditions: Carefully control the reaction temperature, keeping it low during the addition of bromine, to favor the desired cyclization.

    • Purification:

      • Washing: Wash the crude product with a dilute acid to remove any unreacted aniline.

      • Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol to isolate the 2-aminobenzothiazole.[1]

      • Column Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the product from the byproduct.[2]

Q3: My reaction product is off-color (e.g., yellow or brown), but the literature reports 2-aminobenzothiazole as a white or pale solid. What is causing this discoloration?

A3: Discoloration is often due to the presence of minor, highly colored byproducts from oxidation or side reactions.

Troubleshooting Steps:

  • Purification:

    • Recrystallization with Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

    • Silica Gel Plug: If the color persists after recrystallization, dissolve the product in a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[2]

Q4: After my synthesis and work-up, I have an oily product instead of the expected solid. What should I do?

A4: An oily product often indicates the presence of significant impurities, such as residual solvent or byproducts, which are depressing the melting point of your compound.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator and then a high vacuum line to ensure all volatile solvents have been removed.

  • Purification:

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane) to the oil and stir vigorously. This may induce crystallization of the desired product.

    • Column Chromatography: This is often the best approach for purifying oily products. The separation on silica gel will remove the impurities, and the pure product can be isolated as a solid after solvent evaporation.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole from Aniline and Potassium Thiocyanate

This protocol is a general guideline and may require optimization for specific substituted anilines.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (0.1 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).

  • Cooling: Cool the mixture in an ice-salt bath to 0-5 °C.

  • Bromine Addition: While maintaining the low temperature, add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional 8-10 hours.

  • Work-up:

    • Pour the reaction mixture into a large beaker of ice water.

    • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

    • Filter the crude product, wash it thoroughly with cold water, and air dry.[6]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the 2-aminobenzothiazole is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[2]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]

  • Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole.[2]

Data Presentation

Table 1: Comparison of Purification Methods for 2-Aminobenzothiazole

Purification MethodTypical Purity AchievedTypical YieldBest For RemovingLimitations
Recrystallization >98%60-90%Insoluble impurities, some soluble byproducts with different solubility profilesCan have lower yields if the product is somewhat soluble in the cold solvent; not effective for separating compounds with very similar solubility.[7][8]
Column Chromatography >99%50-80%Regioisomers, byproducts with similar solubility to the product, oily impuritiesMore time-consuming and requires larger volumes of solvent; some product loss on the column is inevitable.[2][7]
Washing/Trituration Variable (pre-purification)HighSalts, highly polar or non-polar impuritiesGenerally not sufficient as a standalone purification method for high purity.

Visualizations

Synthesis and Byproduct Formation Pathway

G cluster_main_path Main Synthesis Pathway cluster_byproducts Potential Byproduct Formation Aniline Aniline + KSCN Phenylthiourea Phenylthiourea intermediate Aniline->Phenylthiourea ParaThiocyanation 4-Thiocyanatoaniline Aniline->ParaThiocyanation Side reaction with unsubstituted aniline Cyclization Oxidative Cyclization (e.g., with Bromine) Phenylthiourea->Cyclization IncompleteReaction Unreacted Starting Materials Phenylthiourea->IncompleteReaction Product 2-Aminobenzothiazole Cyclization->Product Regioisomers Regioisomers (5- and 7-substituted) Cyclization->Regioisomers With 3-substituted anilines

Caption: Synthesis of 2-aminobenzothiazole and common byproduct formation points.

Troubleshooting Workflow for Byproduct Removal

G Start Crude Product Obtained TLC Analyze by TLC/HPLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot Recrystallize Recrystallize for high purity SingleSpot->Recrystallize Yes MultipleSpots Multiple Spots Present SingleSpot->MultipleSpots No PureProduct Pure 2-Aminobenzothiazole Recrystallize->PureProduct Identify Identify Byproducts (NMR, MS) MultipleSpots->Identify PolarImpurities Polar Impurities? Identify->PolarImpurities ColumnChrom Column Chromatography ColumnChrom->PureProduct Wash Aqueous/Acidic Wash Wash->TLC PolarImpurities->ColumnChrom No (e.g., regioisomers) PolarImpurities->Wash Yes

Caption: Decision tree for the purification of crude 2-aminobenzothiazole.

References

Technical Support Center: Troubleshooting EGFR Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common errors during Epidermal Growth Factor Receptor (EGFR) kinase inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.

Biochemical Assays (Kinase Activity)

Question 1: Why is the background signal in my kinase assay unusually high?

High background can obscure the true signal from kinase activity, making it difficult to accurately determine inhibitor potency.

Potential Causes & Troubleshooting Steps:

  • Compound Interference: The inhibitor itself may be fluorescent or luminescent, directly interfering with the detection method.[1]

    • Solution: Run a control plate with the inhibitor and all assay components except the enzyme. A high signal in the absence of the kinase points to compound interference.[1]

  • Non-Specific Binding: Assay components, including the inhibitor, may bind non-specifically to the microplate wells.[1]

    • Solution: Use low-binding plates and ensure that blocking steps, if part of the protocol, are performed correctly.

  • Reagent Quality: Contaminated or degraded reagents, such as ATP or substrates, can contribute to high background.

    • Solution: Use fresh, high-quality reagents. Prepare solutions immediately before use whenever possible.[2]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of ATP or substrate can lead to a higher background signal.

    • Solution: Optimize ATP and substrate concentrations. The ATP concentration should ideally be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.[3]

Question 2: My positive and negative controls are not performing as expected. What does this indicate?

Control failures are a critical indicator that the assay is not functioning correctly and the experimental data is unreliable.

Potential Causes & Troubleshooting Steps:

  • Low Signal-to-Background Ratio: A small difference between the uninhibited kinase activity (positive control) and the no-enzyme or fully inhibited reaction (negative control) makes it difficult to measure inhibitor effects accurately.

    • Solution: This could be due to low enzyme activity, high background signal, or suboptimal substrate/ATP concentrations. Re-evaluate enzyme concentration and purity, and troubleshoot high background as described above.

  • Inconsistent Positive Control: Significant variation in the positive control signal suggests issues with the stability or activity of the kinase or other key reagents.

    • Solution: Ensure proper storage and handling of the kinase. Aliquot the enzyme to avoid repeated freeze-thaw cycles.[4] Use freshly prepared reaction mixes.

  • Inconsistent Negative Control: Variability in the negative control points to a problem with the background signal, potentially from detection reagents or compound interference.

    • Solution: Troubleshoot the source of the high background as detailed in the previous question.

Question 3: The IC50 value for my inhibitor varies significantly between experiments. What are the likely causes?

Poor reproducibility of IC50 values is a common challenge that can often be traced back to subtle variations in the experimental setup.

Potential Causes & Troubleshooting Steps:

  • Assay Conditions:

    • Incubation Times: If the kinase reaction proceeds for too long, leading to high substrate conversion, it can result in an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with less than 20% substrate conversion.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.

    • DMSO Concentration: The final concentration of DMSO should be consistent across all wells, as it can impact kinase activity.

  • Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can introduce significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique to avoid errors.[2] Prepare master mixes to minimize well-to-well variability.[2]

  • Reagent Stability: Degradation of the kinase, ATP, or substrate can lead to inconsistent results.

    • Solution: Use fresh reagents and follow proper storage guidelines.

Cell-Based Assays (Viability, Phosphorylation)

Question 4: I am not observing the expected decrease in phosphorylated EGFR (p-EGFR) in my Western blots after inhibitor treatment. What should I check?

Failure to detect a reduction in p-EGFR is a common issue that can be due to a variety of technical or biological factors.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Antibody Performance: The primary antibody against p-EGFR may lack sufficient specificity or sensitivity.[5]

    • Solution: Test different p-EGFR antibodies from various suppliers and validate them with appropriate positive and negative controls.[5]

  • Sample Preparation Issues: Inadequate cell lysis or the absence of phosphatase inhibitors can lead to dephosphorylation of EGFR.[5]

    • Solution: Use a robust lysis buffer containing fresh protease and phosphatase inhibitors.[6][7]

  • High Basal EGFR Activation: Some cell lines have low basal levels of EGFR phosphorylation, making it difficult to observe a decrease upon inhibition.

    • Solution: Stimulate the cells with EGF after inhibitor treatment to provide a clearer window for observing the inhibitory effect.[5][8]

  • Inefficient Protein Transfer: Large proteins like EGFR (~175 kDa) can be challenging to transfer efficiently from the gel to the membrane.[5]

    • Solution: Optimize transfer conditions, such as transfer time and voltage, for large proteins.

Question 5: The results from my cell viability assays (e.g., MTT, CellTiter-Glo) are inconsistent. What could be the problem?

Variability in cell viability assays can arise from both the cells themselves and the assay protocol.

Potential Causes & Troubleshooting Steps:

  • Cell-Based Variability:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[5][9] Genetic drift can occur at high passage numbers, altering inhibitor sensitivity.[5]

    • Cell Confluency: High cell confluency can change cellular metabolism and response to treatment.[9] Ensure consistent cell seeding density and confluency at the time of treatment.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.[9]

    • Solution: Adhere strictly to a standardized protocol.

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with the inhibitor or activate parallel signaling pathways, affecting its efficacy.[9]

    • Solution: Consider using serum-free or reduced-serum media during the treatment period.[9]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for EGFR kinase inhibition assays.

Table 1: Typical Biochemical Assay Parameters

ParameterTypical Value/RangeNotes
Enzyme Concentration 1-10 nMVaries depending on the specific activity of the enzyme lot.
ATP Concentration 5-50 µMOften set near the Km value for ATP to maximize sensitivity to ATP-competitive inhibitors.[3][8]
Substrate Concentration 5-20 µMShould be optimized for the specific kinase and assay format.
Incubation Time 30-120 minutesShould be within the linear range of the reaction (initial velocity).[8]
DMSO Final Concentration ≤ 1%Higher concentrations can inhibit kinase activity.[4]

Table 2: Typical Western Blot Parameters for p-EGFR Detection

ParameterTypical Value/RangeNotes
Protein Loading 20-50 µg per laneSufficient protein is needed to detect changes in phosphorylation.[5][6]
Primary Antibody (p-EGFR) 1:1000 dilutionDilution should be optimized for the specific antibody and cell line.[6][7]
Secondary Antibody 1:5000 dilutionDilution depends on the specific antibody and detection system.[6][7]
Blocking Buffer 5% BSA in TBSTMilk should be avoided as it contains phosphoproteins that can increase background.[6]

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Activity Assay (Luminescence-based)

This protocol outlines a typical luminescence-based kinase assay, such as ADP-Glo™, to measure the activity of purified EGFR and the potency of inhibitors.

Materials:

  • Recombinant EGFR enzyme

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ATP

  • EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer with a constant final DMSO concentration.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO).[10]

  • Add 2 µL of EGFR enzyme diluted in kinase buffer.[10]

  • Add 2 µL of a mixture of substrate and ATP in kinase buffer to initiate the reaction.[10]

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Record the luminescence using a plate reader.[10]

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a colorimetric MTT assay to assess the effect of an EGFR inhibitor on cell proliferation.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431)

  • Complete cell culture medium

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[12]

  • The next day, treat the cells with serial dilutions of the EGFR inhibitor. Include vehicle-only controls.

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[12]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Read the absorbance at 570-590 nm using a microplate reader.[11][13]

Protocol 3: Western Blot for Phospho-EGFR

This protocol details the steps to detect changes in EGFR phosphorylation in response to an inhibitor.

Materials:

  • EGFR-dependent cancer cell line

  • Test inhibitor

  • EGF (for stimulation)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-Actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells and allow them to attach. Serum starve the cells overnight if necessary.

  • Treat the cells with the desired concentrations of the inhibitor for the specified time.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes, if required.[7]

  • Wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[7][15]

  • Determine the protein concentration of the supernatant using a BCA assay.[6][7]

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.[6][7]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.[6][7]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

  • Wash again and detect the signal using an ECL substrate and an imaging system.[7]

  • To normalize the p-EGFR signal, strip the membrane and re-probe for total EGFR and a loading control.[6][7]

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation GRB2 GRB2/SOS pEGFR->GRB2 PI3K PI3K pEGFR->PI3K Inhibitor EGFR Inhibitor Inhibitor->pEGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling cascade and the point of kinase inhibition.

Experimental Workflow: Troubleshooting Logic

Troubleshooting_Workflow Start Inconsistent Assay Results AssayType Biochemical or Cell-Based? Start->AssayType Biochem Biochemical Assay AssayType->Biochem Biochemical CellBased Cell-Based Assay AssayType->CellBased Cell-Based HighBg High Background? Biochem->HighBg PhosphoFail p-EGFR Inhibition Not Observed? CellBased->PhosphoFail ControlFail Control Failure? HighBg->ControlFail No CheckCompound Check Compound Interference HighBg->CheckCompound Yes CheckEnzyme Check Enzyme Activity/Stability ControlFail->CheckEnzyme Yes CheckPipetting Review Pipetting & Assay Conditions ControlFail->CheckPipetting No OptimizeReagents Optimize Reagent Concentrations CheckCompound->OptimizeReagents CheckEnzyme->CheckPipetting ViabilityFail Viability Results Inconsistent? PhosphoFail->ViabilityFail No CheckAntibody Validate Antibody & Lysis Protocol PhosphoFail->CheckAntibody Yes CheckCells Check Cell Health, Passage, & Confluency ViabilityFail->CheckCells Yes StandardizeProtocol Standardize Protocol (Serum, Incubation) ViabilityFail->StandardizeProtocol No CheckCells->StandardizeProtocol

Caption: A logical workflow for troubleshooting common assay issues.

Control Strategy for Biochemical Assays

Control_Strategy Assay Kinase Inhibition Assay PosCtrl Positive Control (No Inhibitor) Assay->PosCtrl NegCtrl Negative Control (Known Inhibitor) Assay->NegCtrl NoEnzyme No Enzyme Control Assay->NoEnzyme NoSubstrate No Substrate Control Assay->NoSubstrate Result1 100% Kinase Activity PosCtrl->Result1 Result2 Validates Assay Performance NegCtrl->Result2 Result3 Identifies Compound Interference NoEnzyme->Result3 Result4 Measures Autophosphorylation NoSubstrate->Result4

Caption: Essential controls for a robust kinase inhibition assay.

References

Technical Support Center: Strategies to Overcome Acquired Resistance to Benzothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering acquired resistance to benzothiazole inhibitors in cancer cells. It provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving acquired resistance to benzothiazole inhibitors in our cancer cell lines?

Acquired resistance to benzothiazole inhibitors, such as the potent antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), can develop through several molecular mechanisms.[1] Key mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to circumvent the inhibitory effect of the drug. The most commonly implicated pathways are the PI3K/Akt/mTOR and STAT3 signaling cascades.[2][3] Constitutive activation of STAT3, in particular, is linked to resistance against a wide range of cancer therapies.[2][4]

  • Altered Drug Metabolism and Efflux: Resistant cells can exhibit changes in how they process and transport the inhibitor. This includes the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which function as drug efflux pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration.[1]

  • Target Alteration and Downstream Signaling Changes: In some cases, the drug's molecular target may be altered. For instance, aberrant signaling of the aryl hydrocarbon receptor (AhR), which is involved in the metabolic activation of some benzothiazoles, has been observed in resistant cells.[1] Additionally, an increase in the expression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to drug-induced cell death.

Q2: How can we experimentally verify the activation of bypass signaling pathways in our resistant cells?

The most direct method is to perform a Western blot analysis to compare the phosphorylation status of key proteins in the suspected pathways between your sensitive and resistant cell lines. For the STAT3 pathway, you should probe for phosphorylated STAT3 (p-STAT3) at the Tyr705 residue. For the PI3K/Akt pathway, look for phosphorylated Akt (p-Akt) at Ser473 and phosphorylated mTOR. A significant increase in the ratio of phosphorylated protein to total protein in the resistant line compared to the sensitive parental line indicates pathway activation.

Q3: What is the best way to determine if our resistant cells are overexpressing ABC transporters?

A two-pronged approach is recommended:

  • Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding major ABC transporters (e.g., ABCG2, ABCB1). Complement this with a Western blot to confirm that the increased mRNA levels translate to higher protein expression.

  • Functional Assay: Conduct a drug efflux assay using a fluorescent substrate of the suspected transporter (e.g., Hoechst 33342 for ABCG2). Resistant cells with higher transporter activity will retain less of the fluorescent dye. This effect should be reversible by co-incubating the cells with a known inhibitor of that specific ABC transporter.

Troubleshooting Guides

Problem 1: Our benzothiazole inhibitor-resistant cell line shows a high IC50 value, but we don't see significant activation of the PI3K/Akt or STAT3 pathways.
  • Possible Cause 1: Upregulation of ABC Transporters. The resistance may be due to reduced intracellular drug concentration rather than bypass signaling.

    • Troubleshooting Steps:

      • Assess ABC Transporter Expression: Perform qRT-PCR and Western blot for major drug transporters like ABCG2 and P-gp (ABCB1).

      • Conduct a Drug Efflux Assay: Use a fluorescent substrate to functionally confirm increased efflux in the resistant cells.

      • Test ABC Transporter Inhibitors: Treat your resistant cells with the benzothiazole inhibitor in combination with a known ABC transporter inhibitor (e.g., Ko143 for ABCG2). A significant decrease in the IC50 of the benzothiazole inhibitor would confirm this mechanism.

  • Possible Cause 2: Altered Drug Metabolism. The resistant cells may be metabolizing the benzothiazole inhibitor into an inactive form more efficiently.

    • Troubleshooting Steps:

      • Analyze Drug Metabolites: Use techniques like HPLC or mass spectrometry to compare the metabolic profile of the benzothiazole inhibitor in sensitive versus resistant cells.

      • Examine Metabolic Enzyme Expression: Investigate the expression of enzymes known to be involved in the metabolism of aryl-containing compounds, such as cytochrome P450s (e.g., CYP1A1, CYP1B1) and N-acetyltransferases (e.g., NAT2).[1]

Problem 2: We observe STAT3 phosphorylation in our resistant line, but a STAT3 inhibitor only partially restores sensitivity to our benzothiazole inhibitor.
  • Possible Cause: Multiple Resistance Mechanisms are at Play. It is common for cancer cells to develop resistance through more than one mechanism.

    • Troubleshooting Steps:

      • Investigate Other Bypass Pathways: Perform a broader analysis of other potential survival pathways, such as the PI3K/Akt pathway.

      • Check for ABC Transporter Upregulation: Even with bypass signaling, increased drug efflux could be a contributing factor.

      • Triple Combination Study: In a controlled experiment, test the efficacy of a triple combination: the benzothiazole inhibitor, the STAT3 inhibitor, and an inhibitor of the second suspected resistance mechanism (e.g., a PI3K inhibitor or an ABC transporter inhibitor). A synergistic effect with the triple combination would point to the involvement of multiple pathways.

Quantitative Data Summary

The following table summarizes the potential efficacy of combination strategies to overcome drug resistance. The data illustrates the synergistic effects observed when combining a primary therapeutic agent with an inhibitor of a resistance pathway.

Combination StrategyCancer Cell LinePrimary AgentResistance MechanismCombination AgentFold-Change in IC50 (Resistant vs. Sensitive)Combination Index (CI)
Targeting PI3K Pathway Gastric Cancer (MKN45/5FU)5-FluorouracilPI3K Pathway ActivationGDC-0941 (PI3K Inhibitor)Not specifiedSynergistic Suppression
Targeting STAT3 Pathway CML (BCR-ABL1+)Tyrosine Kinase InhibitorSTAT3 ActivationCDDO-Me (STAT3 Inhibitor)Not specifiedSynergistic Growth Inhibition
Benzothiazole Derivative Synergy Pancreatic Cancer (AsPC-1)GemcitabineN/A (Synergy Study)Compound 4l (Benzothiazole Derivative)Not specified< 1.0 (Synergistic)[5]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Culture and Treatment: Grow both sensitive and resistant cells to 70-80% confluency. Treat with the benzothiazole inhibitor at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls for both cell lines.

  • Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705). On a separate blot, or after stripping, probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the p-STAT3/total STAT3 ratio.

Protocol 2: ABCG2-Mediated Drug Efflux Assay
  • Cell Seeding: Seed sensitive and resistant cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Co-incubation: To a subset of wells for both cell lines, add a specific ABCG2 inhibitor (e.g., 5 µM Ko143) and incubate for 1 hour.

  • Fluorescent Substrate Loading: Add the ABCG2 fluorescent substrate Hoechst 33342 (final concentration 5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Wash and Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular dye. Measure the intracellular fluorescence using a plate reader (excitation ~355 nm, emission ~460 nm).

  • Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A significantly lower fluorescence in the resistant cells, which is increased upon co-incubation with the ABCG2 inhibitor, indicates enhanced ABCG2-mediated efflux.

Visualizations

signaling_pathways cluster_resistance Mechanisms of Acquired Resistance cluster_bypass Bypass Pathway Activation cluster_efflux Drug Efflux Benzothiazole Benzothiazole Inhibitor Target Intracellular Target Benzothiazole->Target Inhibition Apoptosis Apoptosis Target->Apoptosis PI3K PI3K → Akt → mTOR PI3K->Apoptosis Inhibits STAT3 JAK → STAT3 STAT3->Apoptosis Inhibits ABCG2 ABCG2 Pump Benzothiazole_out Benzothiazole (extracellular) ABCG2->Benzothiazole_out Efflux

Caption: Key mechanisms of acquired resistance to benzothiazole inhibitors.

troubleshooting_workflow start Resistant Cell Line (High IC50) check_bypass Q: Are bypass pathways (PI3K/STAT3) activated? start->check_bypass check_efflux Q: Is there increased drug efflux? check_bypass->check_efflux No western_blot Perform Western Blot for p-Akt, p-STAT3 check_bypass->western_blot Investigate efflux_assay Perform Drug Efflux Assay (e.g., Hoechst 33342) check_efflux->efflux_assay Investigate western_blot->check_efflux If No strategy_bypass Strategy: Co-treat with pathway inhibitor (e.g., PI3K-i, STAT3-i) western_blot->strategy_bypass If Yes strategy_efflux Strategy: Co-treat with ABC transporter inhibitor (e.g., Ko143) efflux_assay->strategy_efflux If Yes strategy_dual Strategy: Consider dual/triple combination therapy efflux_assay->strategy_dual If Bypass also active strategy_bypass->strategy_dual If partial reversal

References

Technical Support Center: Methods for Improving the Potency and Selectivity of MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of monoamine oxidase B (MAO-B) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the potency of MAO-B inhibitors?

A1: Improving the potency of MAO-B inhibitors typically involves a multi-faceted approach that combines computational and synthetic strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and assessing the impact on inhibitory activity is a cornerstone of potency enhancement. For instance, SAR studies have shown that adding halogens to specific positions on a compound's phenyl rings can significantly increase MAO-B inhibitory activity.[1][2] The presence of moieties like cyclic amines (pyrrolidine, piperidine), benzofuran, or sulfonamide groups has also been linked to increased potency.[1]

  • Computational and In Silico Methods: Techniques like pharmacophore modeling and 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis help identify the key chemical features required for high-affinity binding.[3][4] These models can then be used to virtually screen compound libraries for new, potentially potent inhibitors before committing to synthesis.[5][6]

  • Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound.[7][8][9] FBDD has proven to be a powerful strategy in drug discovery for developing potent inhibitors.[8]

  • Structure-Based Drug Design (SBDD): Utilizing the X-ray crystal structure of MAO-B, researchers can design inhibitors that fit optimally within the enzyme's active site.[10] Molecular docking simulations can predict binding poses and interactions with key amino acid residues, guiding the rational design of more potent molecules.[10][11]

Q2: How can the selectivity of an inhibitor for MAO-B over MAO-A be enhanced?

A2: Enhancing selectivity is critical to minimize side effects, such as the "cheese effect" associated with MAO-A inhibition.[12] Selectivity is achieved by exploiting structural differences between the MAO-A and MAO-B active sites:

  • Active Site Differences: The active site of MAO-B features a key amino acid difference compared to MAO-A: Ile199 in MAO-B corresponds to Phe208 in MAO-A.[7] This substitution makes the MAO-B active site more accommodating to certain inhibitor shapes. Designing compounds that create a steric clash with Phe208 in MAO-A can significantly improve selectivity for MAO-B.[7]

  • Targeting Key Residues: Docking studies reveal that interactions with residues such as Tyr326, Tyr435, and Cys172 are crucial for MAO-B activity.[3][13] Designing inhibitors that form specific hydrogen bonds or hydrophobic interactions with these residues, while avoiding interactions favored by the MAO-A active site, can enhance selectivity.

  • Scaffold Selection: Certain chemical scaffolds are inherently more selective for MAO-B. For example, the quinolin-2-one scaffold has been identified as a key feature for MAO-B selectivity.[3] Similarly, 3-phenylcoumarin and indole-based derivatives have been developed into highly selective inhibitors.[14][15]

Q3: What is the significance of developing reversible versus irreversible MAO-B inhibitors?

A3: The type of inhibition (reversible or irreversible) has significant therapeutic implications.

  • Irreversible Inhibitors: These inhibitors, such as selegiline and rasagiline, form a covalent bond with the enzyme, permanently inactivating it.[15][16] The enzyme's activity is only restored once the cell synthesizes new MAO-B, a process that can take over a month.[17] While effective, this long-lasting action can increase the risk of drug-drug interactions.

  • Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme, and their effect can be reversed.[1][17] Safinamide is an example of a clinically approved reversible MAO-B inhibitor.[1][13] Reversible inhibitors are often considered safer as their duration of action is more directly related to their concentration in the body, potentially reducing the risk of side effects and interactions with other drugs or dietary amines.[17][18]

Troubleshooting Guide

Problem 1: The IC₅₀ value for my compound is inconsistent or differs significantly from literature values.

Possible CauseSuggested Solution
Solvent Concentration: High concentrations of solvents like DMSO can inhibit enzyme activity.[19]Ensure the final solvent concentration is consistent across all assay wells (including controls) and is kept low (typically ≤ 2%).[20]
Assay Conditions: MAO-B activity is sensitive to pH, temperature, and buffer composition.[19]Standardize your protocol. Ensure the assay buffer is at the correct pH and temperature (e.g., 37°C) before starting the reaction.[21]
Enzyme Concentration: Using too high a concentration of the enzyme can lead to rapid substrate depletion and inaccurate IC₅₀ values.[12]Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course.
Compound Instability/Solubility: The compound may be degrading in the assay buffer or precipitating out of solution.[12]Prepare fresh dilutions of your compound for each experiment.[19] Visually inspect wells for precipitation and consider using a different solvent or adding a solubilizing agent if necessary.

Problem 2: My inhibitor shows high potency in a biochemical assay but is inactive in cell-based models.

Possible CauseSuggested Solution
Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach the mitochondria, where MAO-B is located.Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross the blood-brain barrier.[2]
Off-Target Effects: The compound may interact with other cellular targets, leading to toxicity or other effects that mask its MAO-B inhibition.[19]Use a structurally similar but inactive analog of your compound as a negative control in cellular assays to distinguish between MAO-B-specific and off-target effects.[19]
Neuroprotective Properties Independent of MAO-B Inhibition: Some compounds have inherent neuroprotective qualities unrelated to their enzymatic inhibition.[19]To confirm that the observed cellular effects are due to MAO-B inhibition, test whether the effects can be replicated by known, structurally different MAO-B inhibitors.

Problem 3: I am observing poor selectivity for MAO-B over MAO-A.

Possible CauseSuggested Solution
Scaffold Lacks Selectivity Features: The core structure of the inhibitor may bind equally well to the active sites of both MAO-A and MAO-B.Utilize computational docking to model your inhibitor in the active sites of both MAO-A (with Phe208) and MAO-B (with Ile199).[7] This can reveal steric clashes or favorable interactions to exploit.
Incorrect Pharmacophore: The functional groups on the inhibitor may not be optimally positioned to take advantage of the unique features of the MAO-B active site.Redesign the molecule to incorporate features known to enhance MAO-B selectivity, such as moieties that interact favorably with the hydrophobic environment created by Ile199.[7][22] Consider synthesizing derivatives with different substituents to probe the SAR for selectivity.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC₅₀) and selectivity index (SI) for a selection of MAO-B inhibitors. The SI is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B), with higher values indicating greater selectivity for MAO-B.

Table 1: Potency and Selectivity of Reference and Investigational MAO-B Inhibitors

CompoundTypeMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI)Source(s)
SelegilineIrreversible0.007 - 0.040>10>250 - 1428[1][15]
RasagilineIrreversible0.014 - 0.237>10>50 - 714[1][15]
SafinamideReversible0.08>10>125[13][15]
Compound 8a (Indole-based)Competitive0.02>72.98>3649[15]
Compound 8b (Indole-based)Competitive0.03>98.34>3278[15]
Compound A3 (Isatin-based)Reversible0.003Not ReportedHigh Selectivity[9]
ACH10 (Acylhydrazone)Competitive0.14>10>71[2]
Sedanolide (Natural Phthalide)Reversible0.10366.4645[17]

Key Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B.[21] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.[20]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • Test inhibitor and reference inhibitor (e.g., Selegiline)

  • MAO-B substrate (e.g., Tyramine)

  • High-sensitivity fluorescent probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Black, flat-bottom 96-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and a reference inhibitor in the assay buffer. A small amount of DMSO may be used to dissolve the compounds initially.[19]

  • Assay Plate Setup: Add the diluted test inhibitors, reference inhibitor, and a vehicle control (buffer with DMSO) to the wells of the 96-well plate.

  • Enzyme Pre-incubation: Add the MAO-B enzyme solution to each well. Incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[20][21]

  • Reaction Initiation: Prepare a "Substrate Solution" containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.[20] Add this solution to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately measure the fluorescence in a plate reader (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode at 37°C for 30-60 minutes.[19][20]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[19]

Protocol 2: Determining Inhibition Mechanism (Kinetic Studies)

To determine if an inhibitor is competitive, non-competitive, or mixed-type, enzyme kinetics are studied at varying substrate and inhibitor concentrations.[18]

Procedure:

  • Perform the MAO-B inhibition assay as described above.

  • Use several fixed concentrations of your inhibitor (e.g., one below and one above the IC₅₀).[18]

  • For each inhibitor concentration, vary the concentration of the MAO-B substrate.

  • Measure the initial reaction velocities (rates) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis.[2]

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Mixed-type Inhibition: Lines will intersect in the second quadrant (off-axis).[18]

  • The inhibition constant (Kᵢ) can be calculated from these plots.[2]

Protocol 3: Assessing Inhibitor Reversibility (Dialysis Method)

This method determines if the inhibitor binds reversibly or irreversibly to the enzyme.[2][18]

Procedure:

  • Incubate the MAO-B enzyme with a high concentration of the test inhibitor for a set period (e.g., 30 minutes).

  • As a control, incubate the enzyme with the assay buffer alone.

  • Place the enzyme-inhibitor mixture and the control mixture into separate dialysis cassettes.

  • Dialyze both samples overnight against a large volume of assay buffer to remove any unbound inhibitor.

  • After dialysis, measure the remaining MAO-B activity in both the inhibitor-treated sample and the control sample using the standard assay protocol.

  • Interpretation:

    • If the enzyme activity in the inhibitor-treated sample is restored to a level similar to the control, the inhibition is reversible .[2][18]

    • If the enzyme activity remains significantly inhibited after dialysis, the inhibition is irreversible .

Visualizations

Diagrams of Key Concepts and Workflows

G cluster_0 Computational Design cluster_1 Medicinal Chemistry cluster_2 Biological Evaluation Hit_ID Hit Identification (HTS, FBDD) Pharm_Model Pharmacophore Modeling & 3D-QSAR Hit_ID->Pharm_Model Virtual_Screen Virtual Screening Pharm_Model->Virtual_Screen Docking Molecular Docking vs. MAO-B/MAO-A Virtual_Screen->Docking Synthesis Synthesis of Derivatives Docking->Synthesis Potency_Assay In Vitro Potency (IC50 Assay) Synthesis->Potency_Assay SAR SAR Optimization SAR->Docking Potency_Assay->SAR Selectivity_Assay Selectivity Profiling (MAO-A vs MAO-B) Potency_Assay->Selectivity_Assay Selectivity_Assay->SAR Mechanism_Study Mechanism Studies (Kinetics, Reversibility) Selectivity_Assay->Mechanism_Study Cell_Assay Cell-Based Assays Mechanism_Study->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: General strategy for MAO-B inhibitor development.

G MAOB MAO-B Enzyme (with FAD cofactor) Products Aldehyde + H₂O₂ + NH₃ (Metabolites) MAOB->Products Catalyzes Oxidation Blocked Catalysis Blocked MAOB->Blocked Dopamine Dopamine (Substrate) Dopamine->MAOB Binds to Active Site Inhibitor MAO-B Inhibitor Inhibitor->MAOB Binds to Active Site Inhibitor->Blocked

Caption: MAO-B catalytic cycle and mechanism of inhibition.

G Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 96-Well Plate Prep_Inhibitor->Add_Inhibitor Pre_Incubate Add MAO-B Enzyme & Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Initiate Initiate Reaction with Substrate/Probe Mix Pre_Incubate->Initiate Measure Measure Fluorescence (Kinetic Read) Initiate->Measure Analyze Calculate Reaction Rates & % Inhibition Measure->Analyze Plot Plot Dose-Response Curve & Determine IC50 Analyze->Plot End End Plot->End

Caption: Experimental workflow for IC50 determination.

References

Optimizing reaction conditions for the amidation of 6-methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amidation of 6-methoxybenzothiazole-2-carboxylic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the amidation of 6-methoxybenzothiazole-2-carboxylic acid?

A1: The primary challenges stem from the electronic properties of the starting material. 6-Methoxybenzothiazole-2-carboxylic acid is a heteroaromatic carboxylic acid with a somewhat electron-deficient ring system, which can reduce its nucleophilicity and reactivity compared to simple aliphatic or benzoic acids. Key challenges include:

  • Low reaction yields: Incomplete conversion of the starting material is a frequent issue.

  • Sluggish reaction rates: The reaction may require extended periods to reach completion.

  • Side product formation: Depending on the coupling agent and conditions, side reactions can occur, complicating purification.

  • Poor solubility: The starting material or the product may have limited solubility in common organic solvents, affecting reaction kinetics and work-up.

Q2: Which coupling reagents are most effective for this amidation?

A2: Several classes of coupling reagents can be employed, with uronium/aminium and carbodiimide reagents being the most common.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally highly effective and lead to faster reaction rates.[1] HATU is often preferred for challenging couplings due to the formation of a more reactive OAt-active ester, which can enhance yields and minimize racemization if chiral amines are used.[1]

  • Carbodiimides (e.g., EDC, DIC): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, water-soluble carbodiimide. It is often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions. A known protocol for a similar benzothiazole-2-carboxylic acid utilizes EDC·HCl with HOBt.

  • Phosphonium Salts (e.g., PyBOP): These are also effective but may require careful removal of byproducts.

Q3: What is the role of a base in this reaction, and which one should I choose?

A3: A non-nucleophilic organic base is crucial for the deprotonation of the carboxylic acid, facilitating its activation by the coupling reagent. The choice of base can significantly impact the reaction outcome.

  • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base commonly used in peptide couplings. It is effective in promoting the reaction while minimizing side reactions.

  • Triethylamine (TEA): While widely used, TEA is more nucleophilic than DIPEA and can sometimes lead to side reactions.

  • N-Methylmorpholine (NMM): A weaker base that can be beneficial in reducing the risk of racemization in sensitive substrates.

Q4: How do I choose the appropriate solvent for the reaction?

A4: The ideal solvent should dissolve all reactants and reagents and be inert to the reaction conditions.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for many amidation reactions due to its high solvating power.

  • Dichloromethane (DCM): A less polar aprotic solvent that is also commonly used. A known procedure for the amidation of benzothiazole-2-carboxylic acid uses dry CH2Cl2.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot test on a TLC plate can indicate the consumption of the starting carboxylic acid. LC-MS is a more definitive method to track the formation of the desired product and identify any major side products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Insufficient activation of the carboxylic acid. 3. Low reactivity of the amine. 4. Presence of water in the reaction.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1] 2. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. 3. Increase the reaction temperature (e.g., to 40-50 °C). Use a slight excess (1.1-1.2 equivalents) of the amine. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Multiple Spots on TLC / Impure Product 1. Side reactions due to the coupling agent (e.g., N-acylurea formation with EDC, guanidinylation with HBTU/HATU). 2. Racemization (if a chiral amine is used). 3. Decomposition of starting materials or product.1. Add HOBt or HOAt when using carbodiimides. Avoid a large excess of uronium reagents. 2. Use a weaker base like NMM. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Difficulty in Product Purification 1. Water-soluble byproducts from coupling reagents (e.g., urea from EDC). 2. Excess base (e.g., DIPEA) remaining. 3. Unreacted starting materials.1. Perform an aqueous workup with dilute acid (e.g., 1N HCl) and/or saturated sodium bicarbonate solution to remove byproducts and unreacted starting materials. 2. Wash the organic layer with dilute acid to remove residual amine base. 3. Utilize flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) for final purification.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdditiveTypical BaseAdvantagesDisadvantages
HATU None needed (contains HOAt)DIPEA, NMMHigh efficiency, fast reaction rates, low racemization.[1]Higher cost, potential for guanidinylation side reaction with excess reagent.
HBTU HOBt (optional)DIPEA, NMMGood efficiency, widely used.Can cause guanidinylation of the amine, especially in slow reactions.[1]
EDC·HCl HOBt, HOAtDIPEA, TEAWater-soluble byproducts are easily removed during aqueous workup. Cost-effective.Can lead to N-acylurea side product formation. Generally slower than uronium salts.
PyBOP None neededDIPEA, NMMGood for sterically hindered couplings, low racemization.Phosphonium byproducts can be difficult to remove.

Note: The relative performance is based on general observations in peptide and amide synthesis. Specific yields for 6-methoxybenzothiazole-2-carboxylic acid will be dependent on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: Amidation using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 6-methoxybenzothiazole-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 - 1.2 eq.) and the amine (1.0 - 1.2 eq.) to the solution.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 - 3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amidation using EDC/HOBt
  • Preparation: To a round-bottom flask, add 6-methoxybenzothiazole-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.0 - 1.2 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Base Addition: Add DIPEA or TEA (2.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Combine Carboxylic Acid, Amine, and Coupling Additives B 2. Add Anhydrous Solvent A->B C 3. Add Coupling Reagent B->C D 4. Add Base (e.g., DIPEA) C->D E 5. Stir at RT and Monitor (TLC / LC-MS) D->E F 6. Aqueous Work-up (Acid/Base Washes) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Amide H->I

Caption: General experimental workflow for the amidation of 6-methoxybenzothiazole-2-carboxylic acid.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is the coupling reagent strong enough? Start->Q1 Sol1 Switch to a more potent reagent (e.g., HATU) Q1->Sol1 No Q2 Was the carboxylic acid pre-activated? Q1->Q2 Yes Sol1->Q2 Sol2 Pre-activate with coupling reagent and base for 15-30 min Q2->Sol2 No Q3 Is the amine unreactive or is there steric hindrance? Q2->Q3 Yes Sol2->Q3 Sol3 Increase temperature (40-50°C) and/or use excess amine Q3->Sol3 Yes Q4 Is there water in the reaction? Q3->Q4 No Sol3->Q4 Sol4 Use anhydrous solvents and dry glassware Q4->Sol4 Yes End Improved Yield Q4->End No Sol4->End

Caption: Troubleshooting decision tree for low-yield amidation reactions.

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product_formation Product Formation RCOOH R-COOH (6-Methoxybenzothiazole- 2-carboxylic acid) ActiveEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActiveEster + Coupling Reagent + Base Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH2) Amide Amide Product (R-CO-NHR') Tetrahedral->Amide Byproducts Byproducts (e.g., Urea, HOAt) Tetrahedral->Byproducts Collapse of Intermediate

Caption: General mechanism of coupling agent-mediated amidation.

References

Validation & Comparative

A Comparative Analysis of Benzothiazole-Based Compounds and Clinically Approved EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative benzothiazole-based compound with established, FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. Due to the limited publicly available data on the specific EGFR inhibitory activity of 6-Methoxybenzothiazole-2-carboxamide, this guide utilizes data for a structurally related 2-aminobenzothiazole derivative as a proxy for comparative purposes. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering a comparative overview of inhibitor performance, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have become a cornerstone of targeted cancer therapy.[4] This guide compares a benzothiazole scaffold, a class of heterocyclic compounds with demonstrated anticancer properties, against four clinically significant EGFR inhibitors.

Comparative Performance of EGFR Inhibitors

The following tables summarize the in vitro efficacy of a representative 2-aminobenzothiazole derivative against established EGFR inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values denote higher potency.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

CompoundTargetIC50 (µM)
2-Aminobenzothiazole Derivative (Compound 14) EGFR0.173
Gefitinib EGFR (L858R mutant)0.00036
Erlotinib EGFR (L858R mutant)0.00025
Afatinib EGFR (WT)0.0005
Osimertinib EGFR (T790M/L858R mutant)~0.001

Note: Data for the 2-Aminobenzothiazole Derivative is sourced from a study on a series of related compounds.[5] Data for Gefitinib and Erlotinib is from a LanthaScreen® kinase assay.[6] Afatinib IC50 is for the wild-type EGFR.[2] Osimertinib's potency is noted to be in the low nanomolar range. The specific assay conditions can influence IC50 values.

Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50)

CompoundCell LineIC50 (µM)
2-Aminobenzothiazole Derivative (Compound 14) A549 (NSCLC)0.315
Gefitinib PC9 (NSCLC, EGFR exon 19 deletion)< 1
Erlotinib H292 (NSCLC)Responsive (IC50 not specified)
Afatinib Various EGFR-mutant NSCLC cell linesPotent (specific IC50s vary)
Osimertinib H1975 (NSCLC, L858R/T790M)~0.01

Note: Data for the 2-Aminobenzothiazole Derivative is from a study on a series of related compounds.[5] Gefitinib data is from a study on gefitinib-sensitive lung cancer cell lines.[7] Erlotinib responsiveness was determined by a chemoresponse assay.[8] Afatinib is known to be potent against various EGFR-mutated cell lines.[4] Osimertinib IC50 is for a cell line with a common resistance mutation.

Mechanism of Action

  • Gefitinib and Erlotinib are first-generation, reversible EGFR inhibitors that compete with ATP at the kinase domain.[7]

  • Afatinib is a second-generation, irreversible inhibitor that covalently binds to EGFR and other ErbB family members like HER2.[2][4] This irreversible binding can lead to a more sustained inhibition of signaling.

  • Osimertinib is a third-generation, irreversible inhibitor designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[9][10]

  • Benzothiazole derivatives are also believed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

EGFR Kinase Assay (Continuous-Read Format)

This protocol measures the inherent potency of compounds against purified EGFR kinase enzymes.

  • Materials:

    • Recombinant EGFR kinase (e.g., EGFR-WT, EGFR-T790M/L858R)

    • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

    • ATP

    • Fluorescent peptide substrate (e.g., Y12-Sox)

    • Test compounds serially diluted in 50% DMSO

    • 384-well, white, non-binding surface microtiter plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare 10X stocks of EGFR enzyme, 1.13X ATP, and Y12-Sox peptide substrate in the kinase reaction buffer.

    • Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.

    • Add 0.5 µL of the serially diluted test compounds or DMSO vehicle control to the respective wells.

    • Pre-incubate the plate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.

    • Monitor the increase in fluorescence every 71 seconds for 30-120 minutes using a plate reader (e.g., λex360/λem485).

    • Determine the initial velocity of the reaction from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of inhibitors on cancer cell proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., A549, PC9)

    • Complete cell culture medium

    • 96-well plates

    • Test compounds serially diluted in culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to measure the inhibition of EGFR autophosphorylation in cells.

  • Materials:

    • Cancer cell line of interest

    • Cell culture dishes

    • Test compounds

    • EGF (Epidermal Growth Factor)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-Actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells to 70-80% confluency and then serum-starve for 16-24 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total EGFR and a loading control to normalize the p-EGFR signal.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P STAT STAT EGFR->STAT P RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription EGF EGF Ligand EGF->EGFR Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Kinase_Assay EGFR Kinase Assay (Biochemical) IC50_Biochem Determine IC50 (Kinase Inhibition) Kinase_Assay->IC50_Biochem Cell_Culture Cancer Cell Line Culture (e.g., A549, PC9) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot for p-EGFR (Cell-Based) Cell_Culture->Western_Blot IC50_Cell Determine IC50 (Growth Inhibition) Cell_Viability->IC50_Cell Phospho_Analysis Analyze p-EGFR Levels Western_Blot->Phospho_Analysis Comparison Compare Potency and Efficacy with Standard Inhibitors IC50_Biochem->Comparison IC50_Cell->Comparison Phospho_Analysis->Comparison

Caption: Experimental Workflow for EGFR Inhibitor Screening.

References

A Comparative Analysis of 6-Methoxybenzothiazole-2-carboxamide Analogues and Established MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel and Known Monoamine Oxidase B Inhibitors

This guide provides a detailed comparison of the efficacy of emerging 6-alkoxybenzothiazole-2-carboxamide derivatives, specifically potent 6-hydroxy analogues, against established monoamine oxidase B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide. The following sections present quantitative data on their inhibitory potency and selectivity, outline the experimental methodologies for these measurements, and visualize key biological and experimental pathways.

Data Presentation: Inhibitory Potency and Selectivity

The efficacy of MAO-B inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. Selectivity for MAO-B over its isoform, MAO-A, is another critical parameter, as off-target inhibition of MAO-A can lead to undesirable side effects. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

InhibitorMAO-B IC50 (nM)Source OrganismMAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)
6-hydroxybenzothiazole-2-carboxamide Analogues
Cyclohexylamide 4011Not Specified>100>9090
Phenethylamide 3041Not Specified>100>2439
Known MAO-B Inhibitors
Selegiline11.25[1]Rat BrainNot SpecifiedNot Specified
Rasagiline14[2]Human Brain0.7[2]~50[2]
Safinamide79[2]Human Brain80[2]~1000[2]

Note: Data for 6-hydroxybenzothiazole-2-carboxamide analogues are presented as a close proxy for the efficacy of 6-methoxybenzothiazole-2-carboxamide due to their structural similarity.

Experimental Protocols

The determination of IC50 values and selectivity for MAO-B inhibitors typically involves in vitro enzyme inhibition assays. Below is a generalized protocol based on common methodologies.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

1. Enzyme and Substrate Preparation:

  • Enzyme Source: Recombinant human MAO-B or tissue homogenates (e.g., rat or human brain mitochondria) are used as the source of the enzyme.

  • Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is prepared in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

2. Inhibitor Preparation:

  • The test compounds (6-alkoxybenzothiazole-2-carboxamides and known inhibitors) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared to obtain a range of inhibitor concentrations for testing.

3. Assay Procedure:

  • The MAO-B enzyme is pre-incubated with various concentrations of the inhibitor or vehicle (DMSO) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • The reaction produces hydrogen peroxide (H₂O₂), which is then used in a secondary reaction. In the presence of horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin).

  • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).

4. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (vehicle-treated) samples.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5. Selectivity Determination:

  • A similar assay is performed using MAO-A enzyme and a specific substrate for MAO-A (e.g., serotonin) to determine the IC50 value for MAO-A inhibition.

  • The selectivity index is then calculated by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.

Mandatory Visualizations

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Mitochondria Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->Dopamine_vesicle MAOB MAO-B Dopamine_cyto->MAOB Dopamine_synapse->Dopamine_cyto Reuptake (DAT) Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction DOPAL DOPAL MAOB->DOPAL H2O2 H₂O₂ MAOB->H2O2 Inhibitor MAO-B Inhibitor (e.g., 6-Methoxybenzothiazole -2-carboxamide) Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition in a dopaminergic synapse.

Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Assay_Workflow start Start prep_enzyme Prepare MAO-B Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitors start->prep_inhibitor pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor->pre_incubation add_substrate Add MAO-B Substrate pre_incubation->add_substrate add_detection_reagents Add HRP and Fluorogenic Probe add_substrate->add_detection_reagents measure_fluorescence Measure Fluorescence Kinetically add_detection_reagents->measure_fluorescence data_analysis Calculate % Inhibition measure_fluorescence->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical experimental workflow for an in vitro MAO-B inhibition assay.

References

Validating the Anticancer Activity of 6-Methoxybenzothiazole-2-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various 6-methoxybenzothiazole-2-carboxamide derivatives and related benzothiazole compounds. The data presented is compiled from multiple studies to aid in the evaluation of their therapeutic potential. Detailed experimental protocols for key assays and a visualization of a relevant signaling pathway are included to support further research and development.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Substituted Methoxybenzamide Benzothiazole (41) A549 (Lung)1.1 - 8.8[1][2]
HCT-116 (Colon)1.1 - 8.8[1][2]
SW620 (Colon)1.1 - 8.8[1][2]
SW480 (Colon)1.1 - 8.8[1][2]
MDA-MB-468 (Breast)1.1 - 8.8[1][2]
SKRB-3 (Breast)1.1 - 8.8[1][2]
HeLa (Cervical)1.1 - 8.8[1][2]
SKOV-3 (Ovarian)1.1 - 8.8[1][2]
PC-3 (Prostate)1.1 - 8.8[1][2]
BxPC-3 (Pancreatic)1.1 - 8.8[1][2]
A431 (Skin)1.1 - 8.8[1][2]
A375 (Melanoma)1.1 - 8.8[1][2]
2-aminobenzothiazole with 1,3,4-oxadiazole moiety (24) C6 (Rat Glioma)4.63 ± 0.85[3]
A549 (Lung)39.33 ± 4.04[3]
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) HT-1376 (Bladder)26.51[4]
Thiazole/thiadiazole carboxamide derivative (51am) A549 (Lung)0.83[5]
HT-29 (Colon)0.68[5]
MDA-MB-231 (Breast)3.94[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Active_Akt Active Akt (p-Akt) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Active_Akt->Downstream Activates/Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Benzothiazole 6-Methoxybenzothiazole -2-carboxamide Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by benzothiazole derivatives.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow start Start: Synthesized 6-Methoxybenzothiazole -2-carboxamide Derivatives mtt Primary Screening: MTT Assay for Cytotoxicity start->mtt ic50 Determine IC50 Values mtt->ic50 active_compounds Selection of Active Compounds ic50->active_compounds Potent (Low IC50) end End: Identification of Lead Compounds ic50->end Inactive (High IC50) apoptosis Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) active_compounds->apoptosis cell_cycle Mechanism of Action Study: Cell Cycle Analysis active_compounds->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt) active_compounds->pathway apoptosis->end cell_cycle->end pathway->end

Caption: Workflow for screening and validating the anticancer activity of novel compounds.

References

Cross-reactivity profiling of 6-Methoxybenzothiazole-2-carboxamide against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the kinase selectivity of compounds structurally related to 6-Methoxybenzothiazole-2-carboxamide. Due to the limited publicly available kinase profiling data for this compound, this document utilizes GW5074, a well-characterized inhibitor with a related indolinone structure, as a representative example to illustrate cross-reactivity profiling against a panel of kinases. This information is intended for researchers, scientists, and drug development professionals to understand the selectivity of this class of compounds and the methodologies used to determine it.

Quantitative Selectivity Profile of a Representative Inhibitor: GW5074

GW5074 is a potent inhibitor of the serine/threonine kinase c-Raf, a key component of the MAPK/ERK signaling pathway.[1][2][3][4][5] Its selectivity has been assessed against a panel of other kinases, demonstrating a high degree of specificity for its primary target. The following table summarizes the inhibitory activity of GW5074 against its primary target and other kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Raf
c-Raf 9 1
CDK1>1000>111
CDK2>1000>111
c-Src>1000>111
ERK2>1000>111
MEK>1000>111
p38 MAP Kinase>1000>111
Tie2>1000>111
VEGFR2>1000>111
c-Fms>1000>111

Data compiled from publicly available sources.[3] The IC50 values for kinases other than c-Raf are reported as greater than 1000 nM, indicating a high degree of selectivity.

Another benzothiazole-related compound, SMI-4a, a potent Pim-1 kinase inhibitor, also displays high selectivity. It inhibits Pim-1 with an IC50 of 17 nM and is moderately potent against Pim-2, but does not significantly inhibit a panel of other serine/threonine and tyrosine kinases.[6][7][8][9]

Signaling Pathway Context: The MAPK/ERK Cascade

GW5074 targets c-Raf within the well-characterized MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The diagram below illustrates the central role of c-Raf in this pathway and the point of inhibition by GW5074.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates cRaf c-Raf Ras->cRaf activates MEK MEK1/2 cRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates GW5074 GW5074 GW5074->cRaf inhibits Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Stock Solution (DMSO) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution KinasePanel Panel of Purified Active Kinases AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP, Compound) KinasePanel->AssayPlate SerialDilution->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData PercentInhibition Calculate % Inhibition vs. Control RawData->PercentInhibition IC50 IC50 Curve Fitting PercentInhibition->IC50 SelectivityProfile Generate Selectivity Profile IC50->SelectivityProfile

References

A Comparative Guide to the Neuroprotective Effects of 6-Methoxybenzothiazole-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of various 6-methoxybenzothiazole-2-carboxamide analogs and related benzothiazole derivatives. The information is compiled from recent studies and is intended to assist researchers in identifying promising candidates for further investigation in the context of neurodegenerative diseases. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways.

Comparative Efficacy of Benzothiazole Analogs

The neuroprotective potential of several benzothiazole analogs has been evaluated through various in vitro assays. The following tables summarize the quantitative data from these studies, focusing on key performance indicators such as enzyme inhibition and cytoprotection.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by 6-Hydroxybenzothiazol-2-carboxamide Analogs

CompoundAmide SubstituentIC50 (nM) for MAO-B InhibitionReference
40 Cyclohexylamide11[1][2][3]
30 Phenethylamide41[1][2][3]
4f (Structure not fully specified in abstract)40.3 ± 1.7[4]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

CompoundTarget EnzymeIC50 (μM)Reference
Analog-3 (Thiazolidinone-based) AChE0.90 ± 0.20[5]
Analog-3 (Thiazolidinone-based) BChE1.10 ± 0.40[5]
Donepezil (Standard Drug) AChE4.20 ± 0.10[5]
Donepezil (Standard Drug) BChE4.20 ± 0.10[5]
Compound 4f AChE23.4 ± 1.1 nM[4]

Table 3: Neuroprotective Effects of Benzothiazole Analogs in a Hydrogen Peroxide (H₂O₂)-Induced Stress Model

CompoundCell LineKey FindingReference
6b, 6c, 6d U87 MGEnhanced neuronal cell viability and modulated catalase activity up to 90%[6]

Table 4: Neuroprotection Against α-Synuclein and Tau-Induced Toxicity

CompoundKey ActivitiesCell LineReference
Phenethylamide 30 Multipotent inhibitor of MAO-B, α-synuclein, and tau aggregation. Showed no cytotoxicity and provided neuroprotection against α-synuclein and tau-induced toxicities.SH-SY5Y[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols identified in the literature for assessing the neuroprotective effects of benzothiazole analogs.

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol is designed to assess the ability of compounds to protect neuronal cells from damage induced by oxidative stress, often mimicked by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Culture: Human neuroblastoma SH-SY5Y cells or glioblastoma U87 MG cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.[7]

  • Compound Pre-treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test benzothiazole analogs for a specified period.

  • Induction of Oxidative Stress: Following pre-treatment, a neurotoxic agent such as 6-OHDA (e.g., 100 μM) or H₂O₂ is added to the cell culture to induce oxidative stress and cell death.[8]

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

    • LDH Leakage: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cytotoxicity.[8][9]

    • Mitochondrial Membrane Potential (MMP): Changes in MMP are measured using fluorescent dyes like rhodamine-123 to assess mitochondrial function.[8]

    • Intracellular Reactive Oxygen Species (ROS): ROS levels are quantified using fluorescent probes like DCFDA.[8]

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the potency of compounds in inhibiting the activity of the MAO-B enzyme, which is implicated in the progression of neurodegenerative diseases.

  • Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate for MAO-B is prepared.

  • Inhibition Assay: The test compounds are incubated with the MAO-B enzyme.

  • Activity Measurement: The enzymatic reaction is initiated by adding the substrate. The product formation is measured over time, often using a fluorometric method.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from a dose-response curve.

Protein Aggregation Inhibition Assays (α-Synuclein and Tau)

These assays evaluate the ability of compounds to prevent the aggregation of proteins that form pathological hallmarks in neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Protein Preparation: Recombinant α-synuclein or tau protein is used.

  • Aggregation Induction: The protein is induced to aggregate in the presence or absence of the test compounds.

  • Monitoring Aggregation: Aggregation is monitored using techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of amyloid fibrils.

  • Cellular Models: The neuroprotective effects against toxicities induced by α-synuclein and tau can be further validated in cellular models, such as SH-SY5Y neuroblastoma cells.[1][2][3]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound analogs are often attributed to their interaction with specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.

G Experimental Workflow for Neuroprotection Assays cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Culture Culture Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with Benzothiazole Analogs Culture->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) Pretreat->Induce Viability Cell Viability (MTT Assay) Induce->Viability LDH LDH Leakage Induce->LDH MMP Mitochondrial Membrane Potential Induce->MMP ROS Intracellular ROS Induce->ROS

Caption: General experimental workflow for assessing neuroprotective effects.

G MAO-B Inhibition and Downstream Neuroprotective Effects MAOB MAO-B OxidativeStress Oxidative Stress (ROS, H₂O₂) MAOB->OxidativeStress Generates Neurotransmitters Dopamine, etc. Neurotransmitters->MAOB Metabolized by MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Induces NeuronalDamage Neuronal Damage & Apoptosis MitochondrialDysfunction->NeuronalDamage Leads to Benzothiazole 6-Hydroxybenzothiazol-2- carboxamide Analogs Benzothiazole->MAOB Inhibits

Caption: Mechanism of neuroprotection via MAO-B inhibition.

G Inhibition of Protein Aggregation Pathway Monomers α-Synuclein / Tau Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Aggregated Fibrils (Plaques/Tangles) Oligomers->Fibrils Further Aggregation NeuronalToxicity Neuronal Toxicity Oligomers->NeuronalToxicity Induces Benzothiazole Phenethylamide 30 Benzothiazole->Oligomers Inhibits Aggregation

Caption: Inhibition of pathological protein aggregation.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Alkoxybenzothiazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-alkoxybenzothiazole-2-carboxamides, with a primary focus on their potent and selective inhibition of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. While comprehensive SAR studies across a wide range of 6-alkoxy substituents are limited, a significant body of research on 6-hydroxybenzothiazole-2-carboxamides provides a strong foundation for understanding the key structural requirements for biological activity. This guide synthesizes available data to offer insights for the rational design of novel therapeutic agents.

I. Comparative Analysis of Biological Activity

The primary biological activity associated with 6-alkoxybenzothiazole-2-carboxamides is the selective inhibition of MAO-B. The 6-hydroxy derivatives, in particular, have been extensively studied and demonstrate high potency. The substitution on the 2-carboxamide nitrogen plays a crucial role in modulating this activity.

Monoamine Oxidase B (MAO-B) Inhibition

The inhibitory activity of 6-hydroxybenzothiazole-2-carboxamides against human MAO-B (hMAO-B) is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency. The following table summarizes the hMAO-B inhibitory activity of a series of N-substituted 6-hydroxybenzothiazole-2-carboxamides.

Compound IDR Group (Substituent on Carboxamide Nitrogen)hMAO-B IC₅₀ (nM)[1]
1 Cyclohexyl11
2 Phenethyl41
3 3-Phenylpropyl29
4 4-Phenylbutyl140
5 2-(4-Fluorophenyl)ethyl32
6 2-(4-Chlorophenyl)ethyl37
7 2-(4-Methoxyphenyl)ethyl72
8 Benzyl>1000
9 3-Chlorobenzyl>1000
10 4-Chlorobenzyl>1000

Key SAR Insights for MAO-B Inhibition:

  • Nature of the Amide Substituent: The nature and size of the substituent on the amide nitrogen are critical for potent MAO-B inhibition.

  • Cycloalkyl and Aralkyl Groups: Cyclohexyl and phenethyl substituents at the R position (compounds 1 and 2 ) confer high potency.[1]

  • Linker Length: An ethylene linker between the amide nitrogen and a phenyl ring (phenethyl, compound 2 ) is optimal. Increasing the linker length to a propyl or butyl group (compounds 3 and 4 ) generally maintains or slightly decreases activity.[1]

  • Aromatic Substitution: Substitution on the phenyl ring of the phenethyl group is well-tolerated. Electron-withdrawing groups like fluorine and chlorine (compounds 5 and 6 ) maintain high potency. An electron-donating methoxy group (compound 7 ) results in a slight decrease in activity.[1]

  • Direct Aromatic Linkage: A direct linkage of a benzyl group to the amide nitrogen (compounds 8 , 9 , and 10 ) leads to a significant loss of inhibitory activity.[1]

  • 6-Hydroxy Group: The 6-hydroxy group is a key feature for potent MAO-B inhibition, likely participating in hydrogen bonding interactions within the enzyme's active site.

Other Biological Activities

While the primary focus has been on MAO-B inhibition, some 6-alkoxybenzothiazole derivatives have been investigated for other therapeutic applications. A literature survey indicates that 6-methoxy, 6-ethoxy, and 6-isopropoxy substituted 2-aminobenzothiazoles exhibit antibacterial, anti-inflammatory, and analgesic properties.[2] However, detailed SAR studies with quantitative data for the 2-carboxamide derivatives in these therapeutic areas are less common in the available literature.

II. Experimental Protocols

Synthesis of 6-Hydroxybenzothiazole-2-carboxamides

A general synthetic route to 6-hydroxybenzothiazole-2-carboxamides involves a three-step process:[1]

  • Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate: This is achieved through a Michael addition of L-cysteine ethyl ester hydrochloride to p-benzoquinone, followed by oxidation and ring contraction.[1]

  • Alkaline Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.[1]

  • Amide Coupling: The carboxylic acid is then coupled with a variety of primary amines using standard peptide coupling reagents to yield the final N-substituted 6-hydroxybenzothiazole-2-carboxamides.[1]

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available MAO-B inhibitor screening kits and published literature.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., kynuramine or benzylamine). A fluorescent probe reacts with H₂O₂ in the presence of a developer to produce a fluorescent product, which can be quantified.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Developer (e.g., Horseradish Peroxidase)

  • Test compounds and a positive control inhibitor (e.g., Selegiline)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.

  • Enzyme and Compound Incubation: Add the MAO-B enzyme solution to each well of the microplate, followed by the addition of the test compounds or control solutions. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate solution (containing the substrate, fluorescent probe, and developer) to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Visualizations

Logical Relationship of SAR for MAO-B Inhibition

SAR_MAO_B_Inhibition cluster_scaffold 6-Hydroxybenzothiazole-2-carboxamide Scaffold cluster_substituents Substituents on Amide Nitrogen (R) cluster_activity MAO-B Inhibitory Activity Scaffold Core Structure Cycloalkyl Cycloalkyl (e.g., Cyclohexyl) Aralkyl Aralkyl (e.g., Phenethyl) Aryl Aryl (e.g., Benzyl) High_Potency High Potency (Low nM IC₅₀) Cycloalkyl->High_Potency Favorable Aralkyl->High_Potency Favorable Low_Potency Low Potency (>1000 nM IC₅₀) Aryl->Low_Potency Unfavorable

Caption: Key structural features influencing MAO-B inhibitory potency.

Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Test Compounds and Controls prep_compounds->add_compounds add_enzyme Add MAO-B Enzyme to Microplate Wells add_enzyme->add_compounds incubate Incubate at 37°C add_compounds->incubate add_substrate_mix Add Substrate Mix (Substrate, Probe, Developer) incubate->add_substrate_mix measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate_mix->measure_fluorescence analyze_data Calculate % Inhibition and IC₅₀ Values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Conclusion

The 6-alkoxybenzothiazole-2-carboxamide scaffold, particularly with a hydroxyl group at the 6-position, is a promising starting point for the development of potent and selective MAO-B inhibitors. The SAR is significantly influenced by the nature of the substituent on the 2-carboxamide nitrogen, with cycloalkyl and specific aralkyl moieties conferring the highest potency. Further exploration of a broader range of alkoxy substituents at the 6-position and evaluation against other biological targets could uncover novel therapeutic agents with diverse pharmacological profiles. The experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

The Promise of Benzothiazoles in Neuroprotection: A Comparative Look at MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of 6-Methoxybenzothiazole-2-carboxamide Analogs with Established Therapeutics for Neurodegenerative Diseases

Researchers in the field of neuropharmacology are continually exploring novel molecular scaffolds to combat the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's. One such scaffold, the benzothiazole core, has shown considerable promise. While direct in vivo validation of this compound in animal models is not yet available in published literature, extensive research into its close structural analogs, particularly 6-hydroxybenzothiazole-2-carboxamides, reveals a potent and selective inhibitory activity against monoamine oxidase B (MAO-B).[1][2][3] This positions them as promising candidates for neuroprotective therapies.

This guide provides a comparative analysis of the preclinical data available for 6-hydroxybenzothiazole-2-carboxamide derivatives against two established, clinically used MAO-B inhibitors: Selegiline and Rasagiline. By examining the available in vitro data for the novel compounds alongside the extensive in vivo data for the established drugs, we can project the potential therapeutic value and guide future research directions for this promising class of molecules.

Mechanism of Action: The Role of MAO-B Inhibition in Neuroprotection

Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain.[4] In neurodegenerative disorders like Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms. Furthermore, the enzymatic activity of MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death.[4] By inhibiting MAO-B, these compounds not only provide symptomatic relief but may also slow the progression of the disease through their neuroprotective effects.[5][6]

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_effects Neuroprotective Effects Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism ROS Reactive Oxygen Species (ROS) MAO_B->ROS DOPAC DOPAC MAO_B->DOPAC Inc_Dopamine Increased Dopamine Availability Dec_Oxidative_Stress Decreased Oxidative Stress Benzothiazole 6-Hydroxybenzothiazole -2-carboxamides Benzothiazole->MAO_B Inhibition Selegiline Selegiline Selegiline->MAO_B Inhibition Rasagiline Rasagiline Rasagiline->MAO_B Inhibition Neuronal_Survival Enhanced Neuronal Survival Dec_Oxidative_Stress->Neuronal_Survival

Figure 1: Signaling pathway of MAO-B inhibition in neuroprotection.

Comparative Efficacy Data

While in vivo efficacy data for 6-hydroxybenzothiazole-2-carboxamide derivatives is still forthcoming, their high in vitro potency suggests a strong potential for neuroprotective effects. The following tables summarize the available in vitro data for these novel compounds and the established in vivo efficacy of Selegiline and Rasagiline in animal models of Parkinson's disease.

Table 1: In Vitro MAO-B Inhibitory Activity of 6-Hydroxybenzothiazole-2-carboxamide Derivatives

CompoundMAO-B IC50 (nM)Selectivity vs. MAO-AReference
Cyclohexylamide 4011High[7]
Phenethylamide 3041High[7]

Note: Lower IC50 values indicate higher potency.

Table 2: In Vivo Efficacy of Selegiline in Animal Models of Parkinson's Disease

Animal ModelTreatment RegimenKey FindingsReference
MPTP-induced parkinsonism in monkeysNot specifiedPrevented the development of parkinsonian symptoms.[6]
Rodent 6-hydroxydopamine (6-OHDA) modelNot specifiedProtective in rodent brain ischemia models.[8]
MPP+ toxicity modelNot specifiedProtects midbrain dopamine neurons from MPP+ toxicity.[9]

Table 3: In Vivo Efficacy of Rasagiline in Animal Models of Parkinson's Disease

Animal ModelTreatment RegimenKey FindingsReference
6-OHDA-induced lesion in ratsDaily for 6 weeksMarkedly increased the survival of dopaminergic neurons (+97% and +119% for two doses). Abolished motor stereotypies.[10]
Spontaneously hypertensive rats (neuronal degeneration model)1 mg/kg/day for 3-4 monthsReduced neuronal cell death by up to 112% and prevented ventricular dilation.[11]
Transgenic mouse model of Multiple System Atrophy (MSA)2.5 mg/kg for 4 weeksImproved motor deficits and significantly reduced neuronal loss in multiple brain regions.[12]

Pharmacokinetic and Toxicity Profiles

The pharmacokinetic and toxicity profiles are critical for the translation of a promising compound into a clinical candidate. While these data are not yet available for the 6-hydroxybenzothiazole-2-carboxamide derivatives, the profiles of Selegiline and Rasagiline provide a benchmark for comparison.

Table 4: Comparative Pharmacokinetic and Toxicity Profile

ParameterSelegilineRasagiline
Bioavailability (Oral) ~10%Not specified, but preclinical studies show it is more potent than selegiline in vivo.[4]
Metabolism Extensively metabolized in the liver to desmethylselegiline, levoamphetamine, and levomethamphetamine.[13][14]Metabolized to aminoindan. Not metabolized to amphetamine-like substances.[6]
Half-life ~1.5 hours (single dose), increases with multiple doses.[15]Not specified in provided abstracts.
Key Toxicities / Adverse Effects Hypertensive crisis with tyramine-rich foods (at higher, non-selective doses), orthostatic hypotension, hallucinations, serotonin syndrome.[16]Generally well-tolerated. Lacks the undesirable pressor effects of the “cheese” reaction at therapeutic doses.[6][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator drugs.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease (for Rasagiline study): Sprague-Dawley rats received a unilateral injection of 6-OHDA into the striatum to induce a lesion of the nigrostriatal pathway, mimicking the dopamine depletion seen in Parkinson's disease. Following the lesion, rats were treated daily for six weeks with either Rasagiline or a saline control. Efficacy was assessed by quantifying the survival of dopaminergic neurons in the substantia nigra and by observing motor behaviors.[10]

Spontaneously Hypertensive Rat (SHR) Model of Neuronal Degeneration (for Rasagiline study): One-month-old SHRs, which exhibit age-related neuronal degeneration, were treated daily for 3-4 months with Rasagiline, other antihypertensive drugs, or saline. The neuroprotective effect was evaluated by counting vasopressin-immunopositive cells in the paraventricular nucleus of the hypothalamus and measuring the area of the third ventricle.[11]

Transgenic Mouse Model of Multiple System Atrophy (MSA) (for Rasagiline study): (PLP)-alpha-synuclein transgenic mice, which model the glial cytoplasmic inclusion pathology of MSA, were subjected to 3-nitropropionic acid intoxication to induce neurodegeneration. These mice were then treated with two different doses of Rasagiline or a placebo for four weeks. The therapeutic effect was determined through motor behavioral tests (pole test, stride length) and neuropathological analysis of neuronal loss in various brain regions.[12]

Future Directions and Conclusion

The in vitro data for 6-hydroxybenzothiazole-2-carboxamide derivatives are highly encouraging, demonstrating potent and selective MAO-B inhibition.[7] These compounds represent a promising new chemical class for the development of neuroprotective agents. However, to advance these findings toward clinical application, comprehensive in vivo validation is the critical next step.

Future studies should focus on:

  • Efficacy in established animal models of Parkinson's disease: Utilizing models such as the 6-OHDA and MPTP models to assess the ability of these compounds to protect dopaminergic neurons and improve motor function.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates to assess their drug-like properties.

  • Safety and toxicology studies: Establishing a comprehensive safety profile to identify any potential adverse effects.

References

Head-to-head comparison of different synthesis routes for 6-Methoxybenzothiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a detailed head-to-head comparison of two distinct synthetic routes for 6-Methoxybenzothiazole-2-carboxamide, a key scaffold in medicinal chemistry. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Routes

The two primary routes for the synthesis of this compound are outlined below. Route 1 commences from 1,4-benzoquinone and proceeds through a key ester intermediate, while Route 2 begins with the readily available p-anisidine and involves a Sandmeyer reaction as a crucial step.

ParameterRoute 1: From 1,4-BenzoquinoneRoute 2: From p-Anisidine
Starting Materials 1,4-Benzoquinone, L-Cysteine Ethyl Esterp-Anisidine, Ammonium Thiocyanate
Key Intermediates Ethyl 6-hydroxybenzothiazole-2-carboxylate, Ethyl 6-methoxybenzothiazole-2-carboxylate2-Amino-6-methoxybenzothiazole, 2-Bromo-6-methoxybenzothiazole, 2-Cyano-6-methoxybenzothiazole
Overall Number of Steps 44
Key Reactions Thioether formation, Oxidative cyclization, Methylation, AmidationThiocyanation/Cyclization, Sandmeyer reaction (Bromination), Cyanation, Partial hydrolysis
Reported Overall Yield Not explicitly reported for the final carboxamide, but a related synthesis of 2-cyano-6-methoxybenzothiazole has a 42% overall yield.[1]Approximately 50-60% (Estimated based on reported yields of individual steps)
Advantages Utilizes readily available starting materials.Potentially higher overall yield.
Disadvantages The initial steps involve handling of quinone, which can be reactive. The overall yield for the carboxamide is not explicitly documented.Involves the use of bromine and cyanide salts, which require careful handling. The final hydrolysis step needs to be carefully controlled to avoid formation of the carboxylic acid.

Experimental Protocols

Route 1: Synthesis from 1,4-Benzoquinone

This route is adapted from the work of A. C. T. da Costa et al.

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

  • To a solution of 1,4-benzoquinone in a suitable solvent, L-cysteine ethyl ester is added.

  • The reaction mixture is stirred at room temperature to facilitate the thioether formation.

  • The product is isolated as the hydrochloride salt.

Step 2: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate

  • The product from Step 1 is subjected to oxidative cyclization using an oxidizing agent such as potassium ferricyanide (K3Fe(CN)6) in an aqueous methanolic or ethanolic solution of sodium hydroxide.[1]

  • The reaction is typically carried out at room temperature.[1]

  • Acidification with 1 N HCl yields the desired product.[1]

Step 3: Synthesis of Ethyl 6-methoxybenzothiazole-2-carboxylate

  • The ethyl 6-hydroxybenzothiazole-2-carboxylate is methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF.

  • The reaction mixture is typically heated to ensure complete reaction.

Step 4: Synthesis of this compound

  • A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL).[1]

  • The mixture is refluxed for 5 hours.[1]

  • The reaction progress is monitored by TLC (dichloromethane/methanol, 95/5).[1]

  • Upon completion, the reaction mixture is evaporated under vacuum to yield the final product.[1]

Route 2: Synthesis from p-Anisidine

This route is a combination of procedures described by Juber et al. and Toya et al.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

  • A solution of p-anisidine (0.085 mol) in glacial acetic acid (40 ml) is added to a solution of ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).

  • The mixture is cooled to 0°C.

  • A solution of bromine (6.5 ml) in glacial acetic acid (30 ml) is added dropwise over 30 minutes with constant stirring.

  • The reaction mixture is stirred for an additional period to ensure complete cyclization.

  • The product is isolated by pouring the reaction mixture into water and neutralizing with a base.

Step 2: Synthesis of 2-Bromo-6-methoxybenzothiazole

  • This step follows a Sandmeyer-type reaction. 2-Amino-6-methoxybenzothiazole is diazotized using a nitrite source (e.g., isoamyl nitrite or sodium nitrite in acidic media).

  • The resulting diazonium salt is then treated with a copper(II) bromide solution.

  • The reaction yields 2-bromo-6-methoxybenzothiazole. A reported yield for this step is 79.3%.

Step 3: Synthesis of 2-Cyano-6-methoxybenzothiazole

  • The 2-bromo-6-methoxybenzothiazole is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO.

  • The reaction is heated to facilitate the nucleophilic substitution of the bromide with the cyanide group.

  • A reported yield for the cyanation of the bromo-intermediate is 70.4%.

Step 4: Synthesis of this compound

  • The 2-cyano-6-methoxybenzothiazole is subjected to controlled partial hydrolysis.

  • In a round bottom flask, 1 mmol of 2-cyano-6-methoxybenzothiazole is dissolved in ethanol (12 mL).

  • A 4% (m/v) aqueous solution of sodium hydroxide (4 mL) is added.

  • The mixture is heated to reflux, and the reaction is monitored by TLC to follow the disappearance of the nitrile and the appearance of the amide.

  • Upon completion, the reaction mixture is cooled and neutralized with dilute HCl to a pH of 7.

  • The product is then isolated by filtration or extraction.

Synthesis Route Diagrams

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 BQ 1,4-Benzoquinone Int1_1 Ethyl (R)-2-amino-3- (2,5-dihydroxyphenylsulfanyl)propanoate HCl BQ->Int1_1 Thioether formation Cys L-Cysteine Ethyl Ester Cys->Int1_1 Int1_2 Ethyl 6-hydroxy- benzothiazole-2-carboxylate Int1_1->Int1_2 Oxidative cyclization Int1_3 Ethyl 6-methoxy- benzothiazole-2-carboxylate Int1_2->Int1_3 Methylation Prod 6-Methoxybenzothiazole- 2-carboxamide Int1_3->Prod Amidation pAnisidine p-Anisidine Int2_1 2-Amino-6-methoxy- benzothiazole pAnisidine->Int2_1 Thiocyanation/ Cyclization AmThio NH4SCN AmThio->Int2_1 Int2_2 2-Bromo-6-methoxy- benzothiazole Int2_1->Int2_2 Sandmeyer (Bromination) Int2_3 2-Cyano-6-methoxy- benzothiazole Int2_2->Int2_3 Cyanation Prod2 6-Methoxybenzothiazole- 2-carboxamide Int2_3->Prod2 Partial Hydrolysis

Caption: Comparative schematic of two synthesis routes for this compound.

References

Benchmarking the Antibacterial Spectrum of 6-Methoxybenzothiazole-2-carboxamide against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial spectrum of 6-Methoxybenzothiazole-2-carboxamide against established standard antibiotics. Due to the limited availability of direct experimental data for this compound, this guide synthesizes findings from studies on structurally related benzothiazole derivatives to project a potential efficacy profile. The information is intended to provide a foundation for further research and development of this compound class.

Comparative Antibacterial Spectrum

The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various benzothiazole derivatives against common Gram-positive and Gram-negative bacteria, compared with standard antibiotics.

Note: Data for this compound is not directly available in the reviewed literature. The data presented for benzothiazole derivatives is sourced from various studies to provide a representative outlook.

Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusEnterococcus faecalis
Benzothiazole Derivatives
Compound 3e (a dialkyne substituted 2-aminobenzothiazole derivative)[1]3.123.12
Compound 159 (a benzothiazole-thiophene derivative)[2]6.25-
Compound A07 (a benzothiazole derivative bearing an amide moiety)[3][4]15.6-
Standard Antibiotics
Ciprofloxacin[1][2]6.25-
Ampicillin[2]>64-
Vancomycin[5]MIC≤2 (S. aureus)15-16

Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeSalmonella typhi
Benzothiazole Derivatives
Compound 3e[1]3.123.123.123.12
Compound 41c (a benzothiazole clubbed isatin derivative)[2]3.16.2--
Compound A07[3][4]7.81-3.9115.6
Standard Antibiotics
Ciprofloxacin[1][2]12.512.5--
Ampicillin[2]----
Ceftriaxone[5]≥26---

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the antibacterial spectrum of a compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: Prepare a two-fold serial dilution of the test compound and standard antibiotics in CAMHB in the 96-well microtiter plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antimicrobial agent.

Materials:

  • Test compound-impregnated disks

  • Standard antibiotic disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Application of Disks: Aseptically place the antimicrobial-impregnated disks on the surface of the agar.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on CLSI guidelines.[5]

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay A Bacterial Culture B Prepare 0.5 McFarland Standard Inoculum A->B E Inoculate with Bacterial Suspension B->E H Inoculate MHA Plate B->H C Test Compound & Standard Antibiotics D Serial Dilution in 96-well Plate C->D I Apply Antimicrobial Disks C->I D->E F Incubate (35°C, 16-20h) E->F G Read MIC F->G H->I J Incubate (35°C, 16-20h) I->J K Measure Zone of Inhibition J->K

Caption: Workflow for MIC and Disk Diffusion Assays.

Potential Mechanism of Action: DNA Gyrase Inhibition

Benzothiazole derivatives have been reported to exert their antibacterial effects by inhibiting various essential bacterial enzymes, including DNA gyrase.[2][10] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication.

G cluster_pathway Bacterial DNA Replication DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication Supercoiled_DNA->Replication Benzothiazole 6-Methoxybenzothiazole- 2-carboxamide Benzothiazole->DNA_Gyrase Inhibits

References

Safety Operating Guide

Safe Disposal of 6-Methoxybenzothiazole-2-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxybenzothiazole-2-carboxamide (CAS No. 946-12-3), ensuring compliance with safety standards and regulatory requirements.

Immediate Safety Considerations

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.[3][4][5]

Waste Segregation and Collection
  • Designated Waste Container: Establish a dedicated, properly labeled, and sealed container specifically for this compound waste.[1][6] The container must be made of a material compatible with the chemical.

  • Waste Stream Purity: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1][6]

  • Collection of Contaminated Materials: All materials contaminated with this compound, such as unused product, reaction byproducts, pipette tips, gloves, and weighing papers, must be collected in the designated hazardous waste container.[1]

Container Labeling

Proper labeling is critical for safe handling and disposal. The waste container must be clearly marked with the following information:[1][6]

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The CAS Number: "946-12-3"

  • Appropriate hazard symbols (e.g., toxic, irritant) as a precautionary measure.

  • The approximate quantity of waste in the container.

Storage of Chemical Waste
  • Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][5][7]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[3][5][7]

Final Disposal Arrangements
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Provide Information: Be prepared to provide the complete chemical name and any available safety information to the disposal service.

Quantitative Data Summary

In the absence of a specific SDS for this compound, quantitative disposal limits are not available. However, general guidelines for laboratory hazardous waste accumulation apply.

ParameterGuideline
Maximum Satellite Accumulation Area Volume A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic waste, this is limited to one quart of liquid or one kilogram of solid.[7]
Storage Time Limit Labeled containers may remain in a satellite accumulation area for up to one year, provided accumulation limits are not exceeded.[5]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_management Container Management cluster_disposal Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated, Compatible Hazardous Waste Container fume_hood->waste_container segregate Segregate from Other Waste Streams waste_container->segregate collect Collect All Contaminated Materials segregate->collect label_container Label Container Clearly: 'Hazardous Waste' Full Chemical Name CAS Number collect->label_container seal_container Keep Container Securely Sealed label_container->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 6-Methoxybenzothiazole-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 6-Methoxybenzothiazole-2-carboxamide, a compound requiring careful management in the laboratory. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. Inspect gloves for any tears or punctures before use.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA buttoned, long-sleeved lab coat should be worn at all times. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Designate a specific work area, such as a chemical fume hood or a glove box, for handling the compound.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatulas, vials, and solvents.

    • Don the appropriate PPE as detailed in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne powders.

    • Use appropriate tools (e.g., spatulas) to handle the powder, avoiding scooping that could generate dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.

    • Decontaminate all equipment that came into contact with the compound.

    • Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[4][5]

  • Waste Segregation:

    • All materials that have come into contact with this compound, including excess compound, contaminated PPE (gloves, disposable lab coats), weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood/Glove Box) gather_materials Gather Materials prep_area->gather_materials 1. don_ppe Don PPE gather_materials->don_ppe 2. weigh_compound Weigh Compound don_ppe->weigh_compound 3. prep_solution Prepare Solution weigh_compound->prep_solution 4. clean_area Clean Work Area prep_solution->clean_area 5. dispose_waste Dispose of Waste clean_area->dispose_waste 6. remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe 7.

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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6-Methoxybenzothiazole-2-carboxamide

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